2-(Quinolin-3-YL)acetaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-3-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-6-5-9-7-10-3-1-2-4-11(10)12-8-9/h1-4,6-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDZVURSSPHSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627128 | |
| Record name | (Quinolin-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545423-95-8 | |
| Record name | (Quinolin-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Quinolin-3-YL)acetaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-(Quinolin-3-YL)acetaldehyde (CAS Number: 545423-95-8), a molecule of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer predictive insights into its synthesis, properties, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the Quinoline Scaffold and this compound
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] this compound, with the chemical formula C₁₁H₉NO, combines this privileged heterocyclic system with a reactive acetaldehyde moiety, positioning it as a versatile building block for the synthesis of novel drug candidates.
Physicochemical Properties (Predicted)
| Property | Value | Source/Method |
| CAS Number | 545423-95-8 | - |
| Molecular Formula | C₁₁H₉NO | - |
| Molecular Weight | 171.2 g/mol | - |
| Appearance | Predicted to be a solid or high-boiling liquid | Analogy with similar aromatic aldehydes |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | General solubility of quinoline derivatives |
Synthesis of this compound: Plausible Synthetic Strategies
Proposed Synthetic Workflow
A common strategy for the one-carbon homologation of an aldehyde to an acetaldehyde derivative is the Darzens condensation, followed by subsequent transformation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of ethyl 3-(quinolin-3-yl)oxirane-2-carboxylate (Glycidic ester intermediate)
-
To a solution of quinoline-3-carboxaldehyde (1 equivalent) in anhydrous ethanol, add ethyl chloroacetate (1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium ethoxide (1.2 equivalents) in ethanol, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.
Step 2: Synthesis of this compound
-
Dissolve the crude glycidic ester from Step 1 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2-4 hours to effect saponification.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic.
-
Gently heat the acidified mixture to promote decarboxylation, monitoring for the evolution of CO₂.
-
After decarboxylation is complete, cool the mixture and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of the quinoline ring and the acetaldehyde functional group.
Reactivity of the Acetaldehyde Moiety
The aldehyde group is highly versatile and can undergo a wide range of transformations:[5]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, to form secondary alcohols.
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-(quinolin-3-yl)acetic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the primary alcohol, 2-(quinolin-3-yl)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Condensation Reactions: The α-protons of the acetaldehyde are acidic and can participate in aldol condensations. It can also react with amines to form imines (Schiff bases) and with hydrazines to yield hydrazones.[6]
Reactivity of the Quinoline Ring
The quinoline ring system has distinct reactivity patterns:
-
Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring is more susceptible to electrophilic attack, with substitution occurring primarily at the C5 and C8 positions under vigorous conditions.[7][8]
-
Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and can undergo nucleophilic substitution, particularly at the C2 and C4 positions, especially if a good leaving group is present.[9]
Caption: Reactivity map of this compound.
Spectroscopic Characterization (Predicted)
Predictive spectroscopic data is crucial for the identification and characterization of this compound. These predictions are based on the analysis of its structural components and data from similar quinoline derivatives.[10]
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde CHO | 9.5 - 10.0 | t (triplet) |
| Methylene CH₂ | 3.8 - 4.2 | d (doublet) |
| Quinoline H2 | ~8.9 | s (singlet) |
| Quinoline H4 | ~8.1 | s (singlet) |
| Quinoline H5, H8 | 7.8 - 8.2 | m (multiplet) |
| Quinoline H6, H7 | 7.5 - 7.8 | m (multiplet) |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 195 - 205 |
| Methylene CH₂ | 45 - 55 |
| Quinoline C2, C4, C8a | 145 - 155 |
| Quinoline C3, C4a, C5, C6, C7, C8 | 120 - 135 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch (aldehyde) | 1720 - 1740 |
| C-H Stretch (aldehyde) | 2720 - 2820 (two bands) |
| Aromatic C=C Stretch | 1500 - 1600 |
| Aromatic C-H Stretch | 3000 - 3100 |
Mass Spectrometry (MS)
| Fragmentation | Predicted m/z |
| Molecular Ion [M]⁺ | 171 |
| [M-CHO]⁺ | 142 |
| Quinoline fragment | 128 |
Applications in Drug Discovery and Medicinal Chemistry
The quinoline nucleus is a well-established pharmacophore, and its derivatives have been investigated for a wide array of therapeutic applications.[1][2] this compound serves as a key intermediate for the synthesis of a diverse library of compounds for biological screening.
Potential Therapeutic Targets
-
Anticancer Agents: Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases, and by inducing apoptosis.[2]
-
Antimalarial Drugs: The quinoline scaffold is central to many antimalarial drugs like chloroquine and quinine.[2]
-
Antibacterial and Antifungal Agents: The structural features of quinoline allow for the design of compounds with potent antimicrobial activity.[3]
-
Anti-inflammatory Agents: Certain quinoline derivatives have shown promise as anti-inflammatory agents.[3]
The aldehyde functionality of this compound allows for its facile incorporation into more complex molecular architectures through reactions like reductive amination to form novel amine derivatives or condensation reactions to generate Schiff bases, which can act as ligands for metal complexes with potential therapeutic value.
Caption: Drug discovery workflow starting from this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. The safety profile can be inferred from the general toxicology of aromatic aldehydes and quinoline derivatives.
-
General Hazards: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.[11] Quinoline and its derivatives may have toxic effects, particularly on the liver.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a promising, albeit under-characterized, chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. Its unique structure, combining the privileged quinoline scaffold with a reactive aldehyde functional group, opens up numerous avenues for chemical modification and derivatization. This technical guide, by providing a predictive yet scientifically grounded overview of its synthesis, reactivity, and potential applications, aims to stimulate further research and unlock the full potential of this versatile molecule in the field of drug discovery and development.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
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Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
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- Preparation and Properties of Quinoline. (n.d.).
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ResearchGate. (2023). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Retrieved from [Link]
- PubMed Central. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
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National Institute of Standards and Technology. (n.d.). Quinoline. NIST Chemistry WebBook. Retrieved from [Link]
- The John D. Walsh Company. (2015).
- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
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ResearchGate. (n.d.). Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetaldehyde. Retrieved from [Link]
- Pandawa Institute Journals. (2023).
- Journal of Applied Bioanalysis. (2023).
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (n.d.).
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National Institute of Standards and Technology. (n.d.). Quinoline. NIST Chemistry WebBook. Retrieved from [Link]
- PubMed. (2003).
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
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Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from [Link]
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
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- Minnesota Department of Health. (2023). Quinoline Toxicological Summary.
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- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).
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ResearchGate. (n.d.). Strategies for the synthesis of 3‐substituted quinoline derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Retrieved from [Link]
-
BYJU'S. (n.d.). Acetaldehyde – C 2 H 4 O. Retrieved from [Link]
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Study.com. (n.d.). Acetaldehyde Definition, Formula & Structure - Lesson. Retrieved from [Link]
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Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
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ChemTalk. (n.d.). Aldehyde Functional Group. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-(quinolin-3-yl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Quinolin-3-yl)acetaldehyde is a heterocyclic aromatic compound featuring a quinoline ring substituted at the 3-position with an acetaldehyde group. The quinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The presence of a reactive aldehyde functional group makes this compound a valuable synthetic intermediate for the elaboration of more complex molecules, positioning it as a compound of interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, spectroscopic characteristics, and potential applications, offering a technical resource for scientists working with this and related compounds.
Chemical Identity and Structure
The fundamental structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 545423-95-8 | [1][2] |
| Molecular Formula | C₁₁H₉NO | [1] |
| Molecular Weight | 171.20 g/mol | [1] |
| Canonical SMILES | O=CCC1=CC2=CC=CC=C2N=C1 | N/A |
Proposed Synthetic Pathways
Pathway 1: Acetal Protection, Grignard Reaction, and Oxidation
This pathway involves the protection of the aldehyde, extension of the carbon chain, and subsequent oxidation.
Caption: Proposed synthesis of this compound from 2-chloroquinoline-3-carbaldehyde.
Experimental Protocol Outline:
-
Acetal Formation: 2-Chloroquinoline-3-carbaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the aldehyde functionality as a 1,3-dioxolane.
-
Grignard Reaction & Carbon Chain Extension: The protected quinoline is treated with magnesium to form a Grignard reagent, which then reacts with paraformaldehyde to introduce a hydroxymethyl group.
-
Oxidation: The resulting primary alcohol is oxidized to the corresponding acetaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Dechlorination: The chloro group is removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the final product.
Pathway 2: Hydrolysis of a Diethyl Acetal
An alternative approach involves the synthesis of the corresponding diethyl acetal followed by hydrolysis. The synthesis of acetaldehyde diethyl acetals is a well-established procedure[6][7][8][9].
Caption: Alternative synthesis via a diethyl acetal intermediate.
Experimental Protocol Outline:
-
Grignard Reagent Formation: 3-(Bromomethyl)quinoline is reacted with magnesium turnings in an anhydrous ether solvent like THF to form the Grignard reagent.
-
Acetal Formation: The Grignard reagent is then reacted with triethyl orthoformate to form this compound diethyl acetal.
-
Hydrolysis: The acetal is carefully hydrolyzed under acidic conditions to yield the desired aldehyde. The reaction must be monitored to prevent side reactions of the aldehyde.
Physicochemical Properties
Experimentally determined physicochemical data for this compound are not extensively reported. The following table includes basic calculated properties and estimates based on its isomers, 2-(quinolin-2-yl)acetaldehyde and 2-(quinolin-8-yl)acetaldehyde[10][11].
| Property | Value (Predicted/Estimated) | Source/Method |
| Molecular Weight | 171.20 g/mol | [1] |
| XLogP3 | ~1.6 | PubChem (isomer data)[10] |
| Hydrogen Bond Donor Count | 0 | PubChem (isomer data)[10] |
| Hydrogen Bond Acceptor Count | 2 (N and O) | PubChem (isomer data)[10] |
| Rotatable Bond Count | 2 | PubChem (isomer data)[10] |
| Topological Polar Surface Area | 30.0 Ų | PubChem (isomer data)[10] |
| Melting Point | Not available (likely a solid at room temp.) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | N/A |
Spectroscopic Data (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the functional groups present.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the acetaldehyde moiety.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic CH | 9.5 - 10.0 | Triplet (t) |
| Methylene CH₂ | 3.8 - 4.2 | Doublet (d) |
| Quinoline H2, H4 | 8.5 - 9.0 | Singlets (s) or Doublets (d) |
| Quinoline H5, H6, H7, H8 | 7.5 - 8.2 | Multiplets (m) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 195 - 205 |
| Methylene CH₂ | 45 - 55 |
| Quinoline Carbons | 120 - 150 |
Infrared (IR) Spectroscopy
The IR spectrum should display strong characteristic absorptions for the carbonyl group and the aromatic system.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (aldehyde) | 1720 - 1740 | Strong |
| C-H Stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (often two bands) |
| C=C and C=N Stretch (aromatic) | 1500 - 1600 | Medium to Strong |
| C-H Bending (aromatic) | 750 - 900 | Strong |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 171. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 Da) and the entire acetaldehyde side chain.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the aldehyde functional group and the quinoline ring.
-
Aldehyde Reactions: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:
-
Oxidation to the corresponding carboxylic acid, 2-(quinolin-3-yl)acetic acid.
-
Reduction to the primary alcohol, 2-(quinolin-3-yl)ethanol.
-
Condensation reactions , such as aldol and Knoevenagel condensations, to form α,β-unsaturated systems.
-
Wittig reaction to form alkenes.
-
Reductive amination to form substituted amines.
-
Formation of imines and Schiff bases by reaction with primary amines.
-
-
Quinoline Ring Reactivity: The quinoline ring is an aromatic system. The nitrogen atom deactivates the pyridine ring towards electrophilic substitution, while the benzene ring can undergo electrophilic substitution, typically at positions 5 and 8.
Potential Applications in Drug Discovery and Materials Science
Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities[3]. This compound serves as a versatile building block for the synthesis of a library of novel quinoline-based compounds.
-
Medicinal Chemistry: The aldehyde functionality can be used as a handle to introduce various pharmacophores, leading to the development of new therapeutic agents. For instance, condensation with hydrazines could yield hydrazones, a class of compounds known for their anticonvulsant and antimicrobial activities.
-
Materials Science: The quinoline moiety can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The aldehyde group provides a convenient point of attachment for polymerization or functionalization of surfaces.
Handling and Storage
Aldehydes, in general, are prone to oxidation and polymerization. Therefore, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended by some suppliers) to minimize degradation. It should be protected from light and moisture.
Conclusion
This compound is a valuable, yet not extensively characterized, synthetic intermediate. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, plausible synthetic strategies, and potential applications. As research in the field of quinoline chemistry continues to expand, it is anticipated that more experimental data on this compound will become available, further elucidating its properties and utility in various scientific disciplines.
References
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PubChem. 2-(Quinolin-2-YL)acetaldehyde | C11H9NO | CID 1534764. [Link]
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8483–8517.
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Organic Syntheses Procedure. propiolaldehyde diethyl acetal. [Link]
-
ResearchGate. Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. [Link]
- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
- Patil, S. S., Patil, S. V., & Bobade, V. D. (2011). Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. Synlett, 2011(16), 2379-2383.
- Google Patents. CN1128129C - Acetaldehyde diethyl acetal production process.
- Google Patents. US5527969A - Process for preparing acetaldehyde diethyl acetal.
-
ResearchGate. A Novel One-pot Three-step Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives. [Link]
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Organic Syntheses Procedure. Acrolein diethyl acetal. [Link]
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An In-Depth Technical Guide to 2-(Quinolin-3-YL)acetaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-(Quinolin-3-YL)acetaldehyde, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its fundamental properties, outlines robust synthetic pathways, details characterization methodologies, and explores its reactivity and significance as a precursor in the synthesis of advanced molecular architectures.
Core Molecular Profile
This compound is a bifunctional organic molecule featuring a quinoline nucleus linked to an acetaldehyde moiety at the 3-position. The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs, imparting a wide range of biological activities.[1][2] The aldehyde group, a versatile functional handle, allows for a multitude of chemical transformations, making this compound a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | [3] |
| Molecular Weight | 171.20 g/mol | [3] |
| CAS Number | 545423-95-8 | [3] |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Soluble in common organic solvents like DCM, Chloroform, and Methanol | General Knowledge |
Strategic Synthesis Methodologies
The synthesis of this compound is not commonly reported as a direct, one-step procedure. A strategic, multi-step approach is typically employed, leveraging well-established named reactions to construct the quinoline core, followed by functional group manipulations to install the acetaldehyde side chain. The most logical and efficient pathway involves the synthesis of a suitable precursor, such as 2-(quinolin-3-yl)ethanol, followed by a controlled oxidation.
A plausible synthetic route commences with the Vilsmeier-Haack reaction, a powerful method for the formylation of activated aromatic compounds.[4] This reaction on an appropriate acetanilide derivative yields a 2-chloroquinoline-3-carbaldehyde intermediate, a versatile synthon for further modification.[1][5]
Caption: General synthetic workflow for this compound.
Experimental Protocol: Two-Step Synthesis from a Quinoline-3-carbaldehyde Precursor
This protocol outlines a general procedure. Specific reaction conditions may require optimization based on the exact substrate and scale.
Part A: Reduction of Quinoline-3-carbaldehyde to (Quinolin-3-yl)methanol
-
Reaction Setup: To a solution of a suitable quinoline-3-carbaldehyde derivative (1.0 eq) in methanol or ethanol in a round-bottom flask, add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise at 0 °C with stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude alcohol can be purified by column chromatography on silica gel if necessary.
Part B: Oxidation of (Quinolin-3-yl)methanol to this compound
-
Reaction Setup: Dissolve the (Quinolin-3-yl)methanol from Part A (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Oxidant Addition: Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® or silica gel to remove the oxidant byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by flash column chromatography on silica gel.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aldehydic Proton (CHO): A characteristic singlet or triplet (if coupled) in the downfield region, typically δ 9.5-10.0 ppm. Methylene Protons (CH₂): A doublet coupled to the aldehydic proton, expected around δ 3.8-4.2 ppm. Quinoline Protons: A series of doublets, triplets, and multiplets in the aromatic region, δ 7.5-9.0 ppm. The proton at C2 would likely be the most downfield singlet or doublet. |
| ¹³C NMR | Carbonyl Carbon (C=O): A highly deshielded signal, expected around δ 195-205 ppm. Methylene Carbon (CH₂): A signal in the aliphatic region, approximately δ 45-55 ppm. Quinoline Carbons: Multiple signals in the aromatic region, typically between δ 120-150 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹.[8] C-H Stretch (Aldehyde): Two characteristic medium-intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹.[8] C=C and C=N Stretches (Quinoline): Multiple bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 171). Fragmentation: Characteristic fragmentation patterns would include the loss of the formyl group (-CHO, 29 Da) and other fragments related to the quinoline ring.[7] |
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a versatile intermediate for the synthesis of more complex, biologically active molecules.
Caption: Key reaction pathways of this compound.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(quinolin-3-yl)acetic acid, a valuable building block in its own right.
-
Reduction: Reduction of the aldehyde yields 2-(quinolin-3-yl)ethanol, which can be used in etherification or esterification reactions.
-
Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various heterocyclic systems and has been explored for creating compounds with antimicrobial properties.[2][5]
-
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into a variety of substituted alkenes, allowing for significant carbon-skeleton diversification.[9][10][11]
-
Knoevenagel Condensation: Reaction with active methylene compounds under basic conditions can lead to the formation of α,β-unsaturated systems, which are precursors to a wide array of derivatives.[12]
The quinoline ring itself can undergo electrophilic aromatic substitution, although the nitrogen atom deactivates the ring. Reactions typically occur on the benzene portion of the scaffold.
Applications in Drug Discovery and Development
The quinoline core is a cornerstone in medicinal chemistry, and derivatives of this compound are of significant interest for the development of new therapeutic agents.[1] Its utility stems from its role as a versatile scaffold that can be elaborated into a diverse library of compounds for biological screening.
-
Antimicrobial Agents: Schiff bases derived from quinoline aldehydes have demonstrated significant antibacterial and antifungal activities.[2][5]
-
Anticancer Research: The quinoline nucleus is found in several anticancer drugs, and new derivatives are continuously being explored for their potential to inhibit tumor cell growth.[1]
-
Antimalarial Compounds: Quinoline is the foundational structure for classic antimalarial drugs like chloroquine. The development of new quinoline-based compounds remains a key strategy in combating drug-resistant malaria.[1]
Safety, Handling, and Storage
As a reactive aldehyde, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. Aldehydes can be sensitive to air and may undergo slow oxidation.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a molecule of considerable strategic importance in synthetic and medicinal chemistry. Its combination of a biologically relevant quinoline core and a synthetically versatile aldehyde functional group provides a gateway to a vast chemical space of potential drug candidates and complex molecular structures. The synthetic routes and characterization data outlined in this guide offer a foundational framework for researchers to utilize this valuable building block in their scientific endeavors.
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The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
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University of California, San Diego. (2024). Chemical Compatibility Guidelines. UCSD Blink. Retrieved from [Link]
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Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Retrieved from [Link]
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Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]
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Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Retrieved from [Link]
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Edexcel IAS Chemistry (Unit 2). (2020, March 22). 10D Mass Spectra and IR [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2011). Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
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Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-408. Retrieved from [Link]
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Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Pérez-Pavo, M. J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 239-247. Retrieved from [Link]
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ResearchGate. (2014). ChemInform Abstract: In(OTf)3‐Catalyzed Synthesis of 2‐Styryl Quinolines: Scope and Limitations of Metal Lewis Acids for Tandem Friedlaender Annulation—Knoevenagel Condensation. Retrieved from [Link]
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Research and Reviews. (n.d.). 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Retrieved from [Link]
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International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Retrieved from [Link]
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PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Diva-portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
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ResearchGate. (2025). Mass Spectra of New Heterocycles: XXIX. Study of 2-(Alkylsulfanyl)quinolines by Electron Ionization Mass Spectrometry. Retrieved from [Link]
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International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. Retrieved from [Link]
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Spectral Characterization of 2-(Quinolin-3-yl)acetaldehyde: A Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical research and drug development, quinoline derivatives hold a significant position due to their wide range of biological activities. The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthetic pathways. This technical guide provides an in-depth analysis of the expected spectral data for 2-(quinolin-3-yl)acetaldehyde, a key intermediate in the synthesis of various bioactive molecules. As a Senior Application Scientist, this document is structured to not only present predicted spectral data but also to explain the underlying principles and experimental considerations for its acquisition and interpretation. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for researchers in the field.
Molecular Structure and Key Features
This compound possesses a quinoline ring system linked at the 3-position to an acetaldehyde moiety. This structure presents several key features that will be reflected in its spectral data:
-
Aromatic Protons: The quinoline ring has a unique set of seven aromatic protons, each with a distinct chemical environment.
-
Aldehyde Functionality: The presence of a reactive aldehyde group is a critical feature, which will give rise to characteristic signals in both NMR and IR spectroscopy.
-
Methylene Bridge: A CH₂ group links the aromatic ring to the aldehyde, and its protons will exhibit specific NMR signals.
The following diagram illustrates the molecular structure and numbering convention used for the interpretation of spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, methylene, and aldehyde protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the quinoline ring and the carbonyl group of the aldehyde.
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9 - 9.1 | s | - |
| H-4 | ~8.1 - 8.3 | s | - |
| H-5 | ~7.9 - 8.1 | d | ~8.5 |
| H-8 | ~7.8 - 8.0 | d | ~8.2 |
| H-6 | ~7.6 - 7.8 | t | ~7.5 |
| H-7 | ~7.5 - 7.7 | t | ~7.5 |
| -CHO | ~9.8 - 10.0 | t | ~2.0 |
| -CH₂- | ~3.8 - 4.0 | d | ~2.0 |
Interpretation and Rationale:
-
Aromatic Region (δ 7.5 - 9.1 ppm): The protons on the quinoline ring are deshielded and appear in the aromatic region.[1] The H-2 and H-4 protons are singlets and are the most downfield due to their proximity to the nitrogen atom.[1] The remaining aromatic protons will exhibit doublet and triplet splitting patterns characteristic of a substituted quinoline ring.
-
Aldehyde Proton (δ 9.8 - 10.0 ppm): The aldehyde proton is highly deshielded and is expected to appear as a triplet due to coupling with the adjacent methylene protons.[2]
-
Methylene Protons (δ 3.8 - 4.0 ppm): The methylene protons are adjacent to both the aromatic ring and the carbonyl group, leading to a downfield shift. They are expected to appear as a doublet due to coupling with the aldehyde proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CHO | ~200 - 202 |
| C-2 | ~150 - 152 |
| C-4 | ~147 - 149 |
| C-8a | ~145 - 147 |
| C-3 | ~135 - 137 |
| C-5 | ~129 - 131 |
| C-7 | ~128 - 130 |
| C-6 | ~127 - 129 |
| C-4a | ~126 - 128 |
| C-8 | ~125 - 127 |
| -CH₂- | ~45 - 47 |
Interpretation and Rationale:
-
Carbonyl Carbon (δ ~200 ppm): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and will appear at a very low field.[3]
-
Aromatic Carbons (δ 125 - 152 ppm): The ten carbons of the quinoline ring will have distinct chemical shifts, with those closest to the nitrogen atom being the most deshielded.
-
Methylene Carbon (δ ~45 ppm): The methylene carbon will appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Analysis
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the aromatic quinoline ring.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | ~2820 and ~2720 | Medium |
| Aromatic C-H Stretch | >3000 | Medium |
| Aldehyde C=O Stretch | ~1725 | Strong |
| Aromatic C=C Stretch | ~1600, ~1500 | Medium |
| Aromatic C-N Stretch | ~1350 | Medium |
Interpretation and Rationale:
-
Aldehyde C-H Stretch: The two medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ are highly diagnostic for an aldehyde functional group.[4][5]
-
Aldehyde C=O Stretch: A strong absorption band around 1725 cm⁻¹ is characteristic of the carbonyl group in an aliphatic aldehyde.[4][5][6]
-
Aromatic C-H and C=C Stretches: The absorptions above 3000 cm⁻¹ and in the 1500-1600 cm⁻¹ region are indicative of the aromatic quinoline ring.[4]
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.
Workflow for ATR-IR Analysis
Caption: Standard workflow for ATR-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 171 | Molecular ion |
| [M-1]⁺ | 170 | Loss of a hydrogen radical from the aldehyde |
| [M-29]⁺ | 142 | Loss of the CHO radical |
| [M-HCN]⁺ | 144 | Loss of hydrogen cyanide from the quinoline ring |
| Quinoline fragment | 128 | Cleavage of the acetaldehyde side chain |
Interpretation and Rationale:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak at m/z 171 corresponds to the molecular weight of this compound (C₁₁H₉NO).[6]
-
Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the quinoline ring and the reactivity of the aldehyde group. Common fragmentation pathways for quinoline derivatives include the loss of HCN.[7][8] The loss of the aldehyde group (CHO) is also a likely fragmentation pathway.[7]
Experimental Protocol for MS Data Acquisition
Direct infusion electrospray ionization (ESI) or electron ionization (EI) are common techniques for analyzing small organic molecules by mass spectrometry.
Workflow for MS Analysis
Caption: Standard workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS is essential for its unambiguous identification and characterization. This guide provides a detailed prediction and interpretation of the expected spectral data, grounded in fundamental principles of spectroscopy and knowledge of related compounds. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable results. By leveraging the synergistic information from these analytical techniques, researchers can confidently confirm the structure of this important synthetic intermediate, thereby advancing their drug discovery and development efforts.
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]
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Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: [Link]
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Mass Spectra of oxygenated quinolines. ResearchGate. Available at: [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. National Library of Medicine. Available at: [Link]
-
Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]
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Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
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6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Pressbooks. Available at: [Link]
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5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]
-
Structure elucidation of quinoline| NMR Spectroscopy. YouTube. Available at: [Link]
-
MASS spectrum of quinoline (Q) derivative. ResearchGate. Available at: [Link]
-
1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990). Human Metabolome Database. Available at: [Link]
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13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0000990). Human Metabolome Database. Available at: [Link]
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Important IR Absorbance Frequencies. Available at: [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Reddit. Available at: [Link]
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Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
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Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available at: [Link]
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13C DEPT NMR 1D Spectrum. University of Utah. Available at: [Link]
-
1H NMR Chemical Shift. Oregon State University. Available at: [Link]
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2-(Quinolin-2-YL)acetaldehyde. PubChem. Available at: [Link]
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13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0000990). Human Metabolome Database. Available at: [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
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Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. International Atomic Energy Agency. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]
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Quantifying acetaldehyde in astronomical ices and laboratory analogues: IR spectra, intensities, 13C shifts, and radiation chemistry. ResearchGate. Available at: [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar. Available at: [Link]
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An In-depth Technical Guide on the Solubility and Stability of 2-(quinolin-3-yl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline moiety is a significant heterocyclic scaffold in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities.[1][2] 2-(quinolin-3-yl)acetaldehyde, as a reactive aldehyde derivative, presents unique challenges and opportunities in drug discovery and development. Its solubility and stability are critical physicochemical parameters that govern its formulation, bioavailability, and overall therapeutic potential. This guide provides a comprehensive technical overview of the methodologies to assess the solubility and stability of this compound. It delves into the theoretical underpinnings, practical experimental protocols, and the rationale behind key procedural steps, aiming to equip researchers with the knowledge to robustly characterize this and similar molecules.
Introduction: The Significance of Physicochemical Characterization
In the realm of drug development, a thorough understanding of a compound's physicochemical properties is paramount. For a molecule like this compound, which contains both a quinoline ring system and a reactive aldehyde group, this understanding is even more critical.[1] The quinoline portion contributes to its aromaticity and potential for π-π stacking interactions, while the acetaldehyde moiety introduces reactivity and potential instability.
The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate and, consequently, its absorption and bioavailability.[3][4] Poor aqueous solubility can be a major hurdle in developing an effective oral dosage form.[3] Stability, on the other hand, dictates the shelf-life of the drug substance and its formulation, ensuring that the patient receives the intended dose of the active molecule without the presence of potentially harmful degradation products.[5][6][7]
This guide will provide a detailed exploration of the principles and methodologies for determining the solubility and stability of this compound, with a focus on providing actionable insights for researchers in the field.
Solubility Determination: A Multifaceted Approach
The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For pharmaceutical applications, solubility in aqueous media is of primary interest. There are two main types of solubility measurements relevant to drug discovery: kinetic and thermodynamic.[8]
Theoretical Considerations
The solubility of this compound will be influenced by several factors:
-
The Quinoline Ring: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, and the aromatic system can participate in various intermolecular interactions.
-
The Acetaldehyde Group: The aldehyde group is polar and can participate in hydrogen bonding. However, aldehydes can also be prone to hydration and other reactions in aqueous solutions, which can complicate solubility measurements.[9]
-
pH: The quinoline nitrogen has a pKa, and its protonation state will significantly impact solubility. In its ionized form, the molecule is generally more water-soluble.
-
Solid-State Properties: The crystalline form (polymorph) or amorphous nature of the solid material will affect its thermodynamic solubility.[3]
Experimental Protocols for Solubility Assessment
A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility.
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[8] This method is high-throughput and useful in early drug discovery for screening large numbers of compounds.[8]
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: To the wells of a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.
-
Phase Separation: Separate the undissolved solid from the supernatant. This can be achieved by either centrifugation or filtration.[3]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as HPLC-UV, LC-MS, or laser nephelometry.[4]
Thermodynamic solubility, often referred to as equilibrium solubility, represents the true solubility of the most stable crystalline form of a compound at equilibrium.[10] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10][11]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification: Determine the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.
-
Solid Phase Analysis: It is crucial to analyze the remaining solid material (e.g., by XRPD or DSC) to confirm that no phase transition or degradation has occurred during the experiment.
Data Presentation
The solubility data for this compound should be summarized in a clear and concise table.
| Solubility Type | Method | Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) |
| Kinetic | HPLC-UV | PBS (7.4) | 25 | [Insert Value] |
| Thermodynamic | Shake-Flask | 0.01 M HCl (2.0) | 25 | [Insert Value] |
| Thermodynamic | Shake-Flask | Acetate Buffer (5.0) | 25 | [Insert Value] |
| Thermodynamic | Shake-Flask | PBS (7.4) | 25 | [Insert Value] |
| Thermodynamic | Shake-Flask | Borate Buffer (9.0) | 25 | [Insert Value] |
Stability Assessment: Unveiling Degradation Pathways
The stability of this compound is a critical attribute that needs to be thoroughly investigated. The presence of the aldehyde functional group suggests potential susceptibility to oxidation, while the quinoline ring may be sensitive to photolytic degradation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[12][13][14][15] These studies are a cornerstone of developing stability-indicating analytical methods.[12][14]
Theoretical Degradation Pathways
Potential degradation pathways for this compound include:
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-(quinolin-3-yl)acetic acid.
-
Hydrolysis: While aldehydes are generally stable to hydrolysis, the influence of the quinoline ring should be considered.
-
Photodegradation: Aromatic systems like quinoline can be susceptible to degradation upon exposure to light.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (aldol condensation), especially under basic conditions.[1][9]
Experimental Protocol: Forced Degradation Study
A forced degradation study involves subjecting the compound to a variety of stress conditions that are more severe than those it would typically encounter during storage and handling.[12][13][16][17]
Protocol: Comprehensive Forced Degradation Study
-
Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a shorter duration (e.g., 2-8 hours), as aldehydes can be more sensitive to base.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 70°C) for an extended period.[14]
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples.
-
Analytical Method: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A diode array detector (DAD) is useful for assessing peak purity. LC-MS can be employed to identify the mass of the degradation products, providing clues to their structures.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. A good mass balance (typically 95-105%) indicates that the analytical method is effective in detecting all major degradants.
Visualization of Workflows
A clear workflow is essential for conducting these studies systematically.
Caption: Workflow for the forced degradation study of this compound.
Long-Term Stability Studies
While forced degradation studies provide insights into potential degradation pathways, long-term stability studies under ICH-recommended storage conditions are necessary to establish a re-test period or shelf-life for the API.[5][16][18]
ICH Guidelines for Stability Testing
The International Council for Harmonisation (ICH) provides guidelines for stability testing. For a new API, studies should be conducted under long-term and accelerated storage conditions.[5][16][18]
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Protocol for Long-Term Stability Study
-
Batch Selection: Use at least three primary batches of this compound for the study.[18]
-
Container Closure System: The API should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[16]
-
Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5][16][18]
-
Tests to be Performed: The stability protocol should include tests for appearance, assay, degradation products, and any other critical quality attributes.
-
Evaluation: A significant change is defined as a failure to meet the specification.[5] If a significant change occurs during the accelerated study, an intermediate storage condition study should be conducted.[18]
Conclusion
The successful development of this compound as a potential therapeutic agent is contingent upon a thorough understanding of its solubility and stability. This guide has provided a comprehensive framework for the systematic evaluation of these critical physicochemical properties. By employing the described methodologies, from high-throughput kinetic solubility screens to detailed forced degradation and long-term stability studies, researchers can build a robust data package. This information is not only crucial for lead optimization and formulation development but also forms an integral part of the regulatory submission for any new drug candidate. A proactive and in-depth approach to characterizing the solubility and stability of this compound will ultimately pave the way for its successful translation from a promising molecule to a viable therapeutic.
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The Ascendant Therapeutic Potential of Quinoline-3-Acetaldehyde Scaffolds: A Technical Guide to Biological Activities and Mechanistic Insights
Abstract
The quinoline nucleus, a privileged scaffold in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of quinoline-3-acetaldehyde derivatives and their closely related structural analogs, the quinoline-3-carbaldehydes. While direct literature on the acetaldehyde variants is emerging, a wealth of data on the corresponding carbaldehydes offers significant predictive insights into their shared bioactivities. We will dissect the synthetic strategies for accessing these core structures and delve into their promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.
The Quinoline Core: A Foundation of Pharmacological Diversity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a prolific source of therapeutic agents.[1] Its inherent aromaticity, electron-donating and accepting capabilities, and the presence of a nitrogen heteroatom create a unique electronic and structural landscape ripe for chemical modification.[2] This versatility has led to the development of a vast library of quinoline derivatives with a wide spectrum of pharmacological activities.[3][4][5] From the historical significance of quinine in combating malaria to modern applications in oncology and infectious diseases, the quinoline scaffold has consistently proven its value in drug discovery.[1]
This guide will focus on a specific, yet highly potent, subclass: quinoline-3-acetaldehyde derivatives. Due to the limited direct research on this specific scaffold, we will draw heavily on the extensive data available for the structurally analogous quinoline-3-carbaldehyde derivatives. The single-carbon difference between the acetaldehyde and carbaldehyde moieties at the 3-position is expected to influence pharmacokinetic properties, but the fundamental biological activities are likely to share common mechanistic pathways.
Synthetic Pathways to Quinoline-3-Aldehyde Scaffolds
The rational design and synthesis of quinoline-3-aldehyde derivatives are pivotal for exploring their therapeutic potential. Several classical and modern synthetic methodologies can be employed to construct the core quinoline ring and introduce the critical aldehyde functionality at the 3-position.
The Vilsmeier-Haack Reaction: A Versatile Tool for Formylation
A prominent and efficient method for the synthesis of 2-chloro-3-formylquinolines involves the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic substrate. In the context of quinoline synthesis, substituted acetanilides serve as excellent starting materials.[6]
Experimental Protocol: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde [7]
-
Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold N,N-dimethylformamide (5 equivalents) with constant stirring.
-
Reaction Setup: In a separate flask, dissolve N-(4-methoxyphenyl)acetamide (1 equivalent) in a minimal amount of DMF.
-
Vilsmeier Reaction: Slowly add the prepared Vilsmeier reagent to the acetanilide solution at 0-5°C.
-
Cyclization: After the initial reaction, heat the mixture in a water bath for approximately 4 hours to facilitate cyclization and the formation of the quinoline ring.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloro-6-methoxyquinoline-3-carbaldehyde.
The Friedländer Synthesis: A Classic Condensation Approach
The Friedländer synthesis is a cornerstone of quinoline chemistry, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as acetaldehyde.[2][8] This acid- or base-catalyzed reaction proceeds through a cyclodehydration mechanism to yield the quinoline ring system.[4]
Experimental Protocol: Friedländer Synthesis of a Quinoline Derivative [2]
-
Reactant Mixture: In a suitable reaction vessel, combine o-aminobenzaldehyde (1 equivalent) and acetaldehyde (1.5 equivalents) in a solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid) to the mixture.
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired quinoline derivative.
Caption: Key synthetic routes to quinoline-3-aldehyde scaffolds.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[2][9] Derivatives of quinoline-3-carbaldehyde have shown promising cytotoxic effects against various cancer cell lines.[10]
Mechanisms of Anticancer Action
The anticancer activity of quinoline derivatives is often multifactorial, targeting key cellular processes essential for cancer cell survival and progression.[9]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows for intercalation between DNA base pairs, disrupting DNA replication and transcription.[9] Furthermore, some derivatives act as topoisomerase inhibitors, preventing the unwinding of DNA required for these processes.
-
Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by kinases. Quinoline derivatives have been shown to inhibit various kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) receptor, thereby blocking pro-survival and angiogenic signals.[9]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, quinoline derivatives can halt the proliferation of cancer cells at various checkpoints.[2]
Caption: Antimicrobial mechanisms of quinoline derivatives.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Aryl-Quinoline-3-Carbaldehyde Derivative | Mycobacterium tuberculosis H37Rv | 1.6 | [6] |
| Quinoline-Thiazole Derivatives | Gram-positive & Gram-negative bacteria | - | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the quinoline-3-acetaldehyde derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory and Neuroprotective Potential
Beyond their cytotoxic and antimicrobial properties, quinoline derivatives have demonstrated significant promise as anti-inflammatory and neuroprotective agents. [11][12][13][14][15][16]The aldehyde functionality at the 3-position can be a key pharmacophore for these activities.
Anti-inflammatory Mechanisms
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Quinoline derivatives can modulate inflammatory pathways through several mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes, can be inhibited by these compounds. [12]* Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
-
Scavenging of Reactive Oxygen Species (ROS): Oxidative stress is a key contributor to inflammation. The antioxidant properties of some quinoline derivatives can help to neutralize ROS and reduce inflammatory damage. [3]
Neuroprotective Mechanisms
Neurodegenerative diseases are characterized by progressive neuronal loss. Quinoline derivatives may offer neuroprotection through various mechanisms:
-
Antioxidant Activity: By scavenging free radicals, these compounds can protect neurons from oxidative damage, a common feature in neurodegenerative disorders. [13][16][17][18]* Inhibition of Acetylcholinesterase (AChE): In diseases like Alzheimer's, inhibition of AChE can increase the levels of the neurotransmitter acetylcholine in the brain. [13]* Modulation of Neuroinflammatory Pathways: By suppressing chronic inflammation in the central nervous system, these derivatives can mitigate a key driver of neurodegeneration. [15]
Caption: Anti-inflammatory and neuroprotective pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate medium.
-
Cell Treatment: Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of the quinoline-3-acetaldehyde derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the production of nitric oxide (a key inflammatory mediator) using the Griess reagent.
-
Cytokine Analysis: The supernatant can also be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the ability of the compounds to inhibit NO and cytokine production compared to the LPS-stimulated control.
Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)
-
Neuronal Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Compound Pre-treatment: Seed the cells in a 96-well plate and pre-treat with different concentrations of the quinoline-3-acetaldehyde derivatives for 24 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a specified time.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Determine the neuroprotective effect of the compounds by comparing the viability of pre-treated cells to that of cells exposed to the oxidative stressor alone.
Conclusion and Future Directions
The quinoline-3-acetaldehyde scaffold, and its well-studied carbaldehyde analogs, represent a highly promising class of compounds with diverse and potent biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents warrants further investigation. The synthetic accessibility of these compounds, coupled with their broad pharmacological profile, makes them attractive candidates for lead optimization and drug development programs.
Future research should focus on:
-
Synthesis and evaluation of a broader library of quinoline-3-acetaldehyde derivatives to establish clear structure-activity relationships.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
In vivo studies in relevant animal models to validate the in vitro findings and assess the pharmacokinetic and safety profiles of lead candidates.
-
Exploration of combination therapies where these derivatives could potentiate the effects of existing drugs.
By continuing to explore the rich chemistry and biology of the quinoline nucleus, the scientific community is well-positioned to unlock new therapeutic avenues for a range of challenging diseases.
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Antibacterial Evaluation of Novel 2-Aryl-Quinoline -3-Carbaldehyde Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Review on recent development of quinoline for anticancer activities. (n.d.). SpringerLink. Retrieved January 17, 2026, from [Link]
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Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. (2020). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
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New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]
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Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. (2018). PubMed. Retrieved January 17, 2026, from [Link]
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Recent Studies of Antioxidant Quinoline Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed. Retrieved January 17, 2026, from [Link]
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(PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis, molecular docking and antimicrobial evaluation of some novel quinoline-3-carbaldehyde derivatives. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023). ACS Publications. Retrieved January 17, 2026, from [Link]
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Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed. Retrieved January 17, 2026, from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed. Retrieved January 17, 2026, from [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Bohrium. Retrieved January 17, 2026, from [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo... (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to 2-(quinolin-3-yl)acetaldehyde: Synthesis, Characterization, and Putative Biological Significance
This guide provides a comprehensive technical overview of 2-(quinolin-3-yl)acetaldehyde, a quinoline-based heterocyclic compound. While direct evidence of its natural occurrence or a seminal "discovery" paper is not prominent in the current scientific literature, this document consolidates information on related quinoline alkaloids, proposes robust synthetic pathways, predicts detailed analytical data, and discusses its potential in the field of drug discovery based on the activities of analogous structures. This paper is intended for researchers, scientists, and professionals in drug development who are interested in the vast potential of quinoline scaffolds.
Introduction: The Quinoline Scaffold in Nature and Medicine
Quinoline alkaloids are a significant class of nitrogen-containing heterocyclic compounds derived from quinoline.[1] These natural products are biosynthesized by a diverse range of organisms, including plants, fungi, and marine invertebrates.[1] Historically, quinoline alkaloids have been a cornerstone of medicine, with quinine, isolated from the bark of the Cinchona tree in 1820, being a famous example used to treat malaria.[2][3] Another prominent quinoline alkaloid, camptothecin, isolated from Camptotheca acuminata, has been pivotal in the development of anticancer drugs.[2]
The quinoline ring system is a recurring motif in a multitude of natural products and synthetic molecules, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties.[1][4][5] This broad spectrum of activity makes the quinoline scaffold a privileged structure in medicinal chemistry and a focal point for the development of novel therapeutics.[6]
While this compound has not been explicitly reported as a natural product, its structural similarity to known bioactive quinoline alkaloids suggests it may possess interesting pharmacological properties, making its synthesis and study a worthwhile endeavor for drug discovery programs.
Postulated Synthesis of this compound
The synthesis of this compound can be logically approached from its immediate precursor, 2-chloroquinoline-3-carbaldehyde, which is readily synthesized via the Vilsmeier-Haack reaction.[7][8][9] The proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde
This procedure is based on the well-established Vilsmeier-Haack reaction.[8][9]
-
To a stirred solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Add acetanilide to the Vilsmeier reagent.
-
Heat the reaction mixture at 70-80 °C for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated solid, 2-chloroquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.[7]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of 2-Chloroquinoline-3-carbaldehyde to (2-Chloroquinolin-3-yl)methanol
-
Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-chloroquinolin-3-yl)methanol.
Step 3: Dechlorination to Quinolin-3-ylmethanol
-
Dissolve (2-chloroquinolin-3-yl)methanol in a suitable solvent like ethanol or methanol.
-
Add a palladium on carbon catalyst (Pd/C, 10%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain quinolin-3-ylmethanol.
Step 4: Oxidation to this compound
-
Dissolve quinolin-3-ylmethanol in a dry, aprotic solvent such as dichloromethane (DCM).
-
Add a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of silica gel to remove the chromium salts (in the case of PCC).
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to yield the target compound, this compound. The product should be used immediately or stored under an inert atmosphere due to the potential instability of aldehydes.
Predicted Analytical and Spectroscopic Data
Predicted Spectroscopic Data Summary
| Technique | Predicted Key Features |
| ¹H NMR | Aldehyde proton (CHO) signal around δ 9.8-10.0 ppm (triplet). Methylene protons (CH₂) adjacent to the aldehyde at δ 3.8-4.0 ppm (doublet). Aromatic protons of the quinoline ring between δ 7.5-9.0 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O) signal in the range of δ 190-205 ppm. Methylene carbon (CH₂) signal around δ 45-55 ppm. Aromatic carbons of the quinoline ring between δ 120-150 ppm. |
| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde at approximately 1725-1740 cm⁻¹. Characteristic C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. C=C and C=N stretching vibrations of the quinoline ring in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₁H₉NO (171.19 g/mol ). Fragmentation pattern showing loss of the CHO group. |
Potential Biological Significance and Drug Development Applications
The quinoline nucleus is a well-established pharmacophore with a broad range of biological activities.[4][5] Derivatives of quinoline-3-carbaldehyde have been investigated for their potential as antimicrobial and antileishmanial agents.[7][14] The introduction of an acetaldehyde moiety at the 3-position of the quinoline ring in this compound presents several avenues for its potential biological relevance:
-
Antimicrobial and Antifungal Activity: The quinoline core is present in many antimicrobial agents. The aldehyde functionality can potentially react with biological nucleophiles, contributing to its antimicrobial effects.
-
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties.[2] The reactivity of the aldehyde group could be exploited for designing targeted covalent inhibitors of cancer-related enzymes.
-
Enzyme Inhibition: Aldehyde dehydrogenase (ALDH) inhibitors are being explored as cancer therapeutics, and quinoline-based ALDH1A1 inhibitors have been discovered.[15] It is plausible that this compound could interact with various enzymes, including ALDHs, either as a substrate or an inhibitor.
The following diagram illustrates the potential interaction of a reactive aldehyde, such as this compound, with a biological target.
Caption: Putative mechanism of action for this compound.
Conclusion
While this compound remains a compound to be fully characterized in the scientific literature, its synthesis is achievable through established organic chemistry methodologies. Based on the extensive and diverse biological activities of the quinoline scaffold, this molecule represents a promising, yet underexplored, candidate for further investigation in drug discovery and development. The synthetic routes and predicted analytical data provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this intriguing quinoline derivative.
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An In-depth Technical Guide to the Toxicological Profile of 2-(Quinolin-3-yl)acetaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals Prepared By: Gemini, Senior Application Scientist
Executive Summary
Introduction: The Need for a Predictive Assessment
2-(Quinolin-3-yl)acetaldehyde is a heterocyclic aldehyde of interest in synthetic chemistry, potentially serving as a building block for novel pharmaceutical agents and functional materials. As with any novel chemical entity, a proactive and thorough evaluation of its toxicological profile is a prerequisite for safe handling and informed development.
In the absence of direct empirical data, this guide employs a well-established toxicological principle: Structure-Activity Relationship (SAR) analysis. By dissecting the molecule into its constituent toxicophores—structural features with known toxicity—we can construct a scientifically grounded, predictive assessment of its potential hazards. The primary toxicophores of concern are the quinoline ring system and the reactive acetaldehyde functional group.
Structure-Activity Relationship (SAR) Analysis: Deconstructing the Hazard
The Quinoline Core: A Structural Alert for Genotoxicity and Carcinogenicity
The quinoline ring is a well-documented structural alert for toxicity. Quinoline itself is classified as a Category 3 mutagen and a Category 2 carcinogen ("Possible risk of irreversible effects" and "May cause cancer," respectively) by Safe Work Australia.[1] The U.S. EPA considers it "Likely to be carcinogenic in humans."[2]
Mechanism of Toxicity: Quinoline's toxicity is not inherent but is a result of metabolic activation, primarily by cytochrome P450 enzymes in the liver.[3][4] This process generates reactive intermediates, such as epoxides, which can covalently bind to DNA, forming adducts.[3] These DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis. Studies in rats and mice have demonstrated that oral administration of quinoline leads to the formation of liver tumors, specifically hepatocellular adenomas/carcinomas and hemangiosarcomas.[2][4]
Several in vitro and in vivo studies have confirmed the genotoxic potential of quinoline and its derivatives.[1][5][6][7][8] While some substitutions on the quinoline ring can modify its genotoxicity, the core structure remains a primary concern.[5][6][7]
Caption: Hypothesized metabolic activation of the quinoline moiety leading to genotoxicity.
The Acetaldehyde Moiety: A Reactive Aldehyde
Acetaldehyde, the functional group attached to the quinoline ring, is also a compound with a well-defined toxicological profile. It is classified by the International Agency for Research on Cancer (IARC) as Group 2B, "possibly carcinogenic to humans," and as a Group 1 carcinogen when associated with alcoholic beverage consumption.[9] Safety data sheets consistently list it as suspected of causing genetic defects and cancer.
Mechanism of Toxicity: Acetaldehyde is a reactive molecule that can cause irritation to the skin, eyes, and respiratory system.[10][11][12] Its carcinogenicity is thought to be mediated through a genotoxic mechanism, as it can form DNA adducts and cause chromosomal aberrations.[9] It is also a known metabolite of ethanol and contributes to the carcinogenicity associated with alcohol consumption.[9] While the acetaldehyde in this compound is part of a larger molecule, its inherent reactivity cannot be dismissed and may contribute to local irritation and potential systemic toxicity.
Proposed Toxicological Evaluation Strategy
Given the significant structural alerts, a tiered, systematic approach to toxicological testing is mandatory. The following strategy, based on internationally accepted OECD guidelines, provides a framework for generating the necessary data for a robust risk assessment.[13][14]
| Testing Phase | Objective | Recommended Assays (OECD Guideline) |
| Phase 1: In Vitro Genotoxicity | To assess the potential for DNA damage and mutation. | Bacterial Reverse Mutation Test (Ames Test) (OECD 471) In Vitro Mammalian Cell Micronucleus Test (OECD 487) |
| Phase 2: Acute Toxicity & Irritation | To determine short-term toxicity and potential for local tissue damage. | Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) or Up-and-Down Procedure (OECD 425) In Vitro Skin Corrosion/Irritation (OECD 431/439) In Vitro Eye Irritation (OECD 492) |
| Phase 3: Repeat-Dose Toxicity | To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL) after repeated exposure. | Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407) |
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a cornerstone of genotoxicity testing, used to detect a compound's ability to induce mutations in DNA.
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test compound, and a mutagenic effect is indicated by a significant increase in the number of colonies that have reverted to a state where they can again produce the amino acid and grow on an amino-acid-deficient medium.
Step-by-Step Methodology:
-
Strain Selection: Utilize at least five strains, including TA98, TA100, TA1535, TA1537, and either TA471 or WP2 uvrA, to detect various types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Conduct parallel experiments with and without an exogenous metabolic activation system (S9 fraction, typically from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver) to determine if the compound or its metabolites are mutagenic.
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should exhibit some toxicity but not kill the majority of the bacteria. At least five concentrations should be tested in the main experiment.
-
Assay Performance (Plate Incorporation Method): a. To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (or buffer for non-activation plates). b. Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.
-
Data Interpretation: a. Count the number of revertant colonies on each plate. b. The test is considered positive if there is a concentration-dependent increase in revertants and a reproducible increase of at least two-fold over the negative (solvent) control for at least one strain.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Conclusion and Recommendations
There is currently no direct toxicological data for this compound. However, a SAR analysis based on its quinoline core and acetaldehyde moiety strongly indicates a high potential for genotoxicity and carcinogenicity. The quinoline ring is a known pro-mutagen that undergoes metabolic activation to DNA-reactive intermediates.
Therefore, it is imperative that this compound be handled with stringent safety precautions appropriate for a potentially carcinogenic and mutagenic substance. Any research or development program must prioritize the tiered toxicological evaluation outlined in this guide, starting with a comprehensive in vitro genotoxicity battery. The results of these studies will be critical for any future risk assessment and for determining the viability of this compound in commercial or therapeutic applications.
References
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Díaz-Durán, L. T., et al. (2013). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. Environmental and Molecular Mutagenesis, 54(7), 575-85. [Link]
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Bovalini, L., et al. (1985). Antimicrobial and genotoxic properties of quinoline derivatives. Il Farmaco; edizione scientifica, 40(5), 360-8. [Link]
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Fuentes Lorenzo, J. L., et al. (2013). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. ResearchGate. [Link]
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Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]
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McFee, A. F., & Long, K. T. (1982). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. Mutation Research, 101(1), 39-45. [Link]
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LaVoie, E.J., et al. (1990). Quinoline metabolism and toxicity in the isolated perfused rat liver. INIS-IAEA. [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Australian Government Department of Health. [Link]
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SlideShare. (n.d.). OECD GUIDELINES.pptx. SlideShare. [Link]
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National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. U.S. Department of Health and Human Services. [Link]
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LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. NCI Monographs, 66, 135-41. [Link]
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Minnesota Department of Health. (2023). Quinoline Toxicological Summary. State of Minnesota. [Link]
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Gessner, W., et al. (2000). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Chemosphere, 41(5), 731-8. [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2017). Acetaldehyde: Human health tier II assessment. Australian Government Department of Health. [Link]
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Australian Industrial Chemicals Introduction Scheme. (2019). Acetaldehyde: Human health tier III assessment. AICIS. [Link]
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Airgas. (2021). Safety Data Sheet - Acetaldehyde. Airgas. [Link]
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An In-Depth Technical Guide to 2-(Quinolin-3-YL)acetaldehyde: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(quinolin-3-yl)acetaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. While this molecule is commercially available, detailed synthetic protocols and characterization data are not extensively published in peer-reviewed literature. This guide addresses this gap by detailing the compound's chemical identity, proposing robust synthetic strategies based on established quinoline chemistry, and contextualizing its potential applications in drug discovery. The methodologies discussed are grounded in authoritative chemical principles, providing researchers with the foundational knowledge to synthesize, functionalize, and utilize this valuable chemical building block.
Chemical Identity and Structure
This compound is a bifunctional organic molecule featuring a quinoline heterocycle linked to an acetaldehyde moiety at the 3-position. The quinoline core, a fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets.[1][2] The aldehyde group is a versatile functional handle, enabling a plethora of chemical transformations for the synthesis of more complex derivatives.
IUPAC Name and Chemical Structure
-
Systematic IUPAC Name: 2-(quinolin-3-yl)ethanal
-
Common Name: this compound
-
CAS Number: 545423-95-8[3]
-
Molecular Formula: C₁₁H₉NO
-
Molecular Weight: 171.20 g/mol [3]
Chemical Structure:
Physicochemical Properties
Specific, experimentally determined physicochemical data for this compound is not widely reported. However, based on its structure and data for isomeric compounds like 2-(quinolin-2-yl)acetaldehyde, the following properties can be predicted.[3] This table serves as an estimation for researchers in designing experimental conditions such as purification and solvent selection.
| Property | Predicted Value / Information | Source / Basis |
| Molecular Weight | 171.20 g/mol | [3] |
| Appearance | Likely a solid or oil at room temperature. | Structural analogy |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General aldehyde/quinoline properties |
| XLogP3 | ~1.6 - 2.0 | Estimation based on isomers[3] |
| Hydrogen Bond Donor Count | 0 | Structural analysis |
| Hydrogen Bond Acceptor Count | 2 (N in quinoline, O in aldehyde) | Structural analysis |
| Topological Polar Surface Area | ~30 Ų | Estimation based on isomers[3] |
Strategic Synthesis Methodologies
Route 1: Vilsmeier-Haack Formylation and Subsequent Chain Elongation
A highly reliable and industrially relevant method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction.[4][5] This approach can be adapted to produce 2-chloroquinoline-3-carbaldehyde, a key intermediate that can then be converted to the target acetaldehyde.
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is chosen for its efficiency in formylating electron-rich systems like acetanilides, leading to cyclization and the formation of the quinoline core in a single, high-yielding step.[1] The resulting 2-chloro substituent is an excellent leaving group, paving the way for subsequent nucleophilic substitutions or cross-coupling reactions to build the acetaldehyde side chain.
Experimental Workflow:
Caption: Vilsmeier-Haack and homologation workflow.
Step-by-Step Protocol Outline:
-
Synthesis of 2-Chloroquinoline-3-carbaldehyde (Intermediate):
-
Reaction: Acetanilide is treated with a Vilsmeier reagent, prepared from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[5]
-
Mechanism: The Vilsmeier reagent acts as an electrophile, attacking the electron-rich aromatic ring of the acetanilide. This is followed by an intramolecular cyclization and subsequent dehydration to form the quinoline ring system. The reaction simultaneously introduces a chloro group at the 2-position and a formyl group at the 3-position.
-
Workup: The reaction mixture is typically quenched with ice water and neutralized to precipitate the product, which can then be purified by recrystallization or column chromatography.
-
-
Chain Elongation to this compound:
-
Reaction: The intermediate, 2-chloroquinoline-3-carbaldehyde, would first undergo a nucleophilic substitution to replace the chloro group, if desired, although one-carbon homologation of the aldehyde is more direct. A common method for this is the Wittig reaction.
-
Wittig Homologation: The 3-formyl group can be reacted with a one-carbon Wittig reagent, such as (methoxymethyl)triphenylphosphonium chloride, to form an enol ether.
-
Hydrolysis: The resulting enol ether is then subjected to acidic hydrolysis to cleave the ether and reveal the desired acetaldehyde functional group.[6]
-
Route 2: Friedländer Annulation
The Friedländer synthesis is a classic and powerful method for constructing quinoline rings.[7] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Causality Behind Experimental Choices: This method is highly convergent, building the core heterocyclic structure in a single step from two readily available components. By choosing the appropriate carbonyl compound, the acetaldehyde side chain (or a precursor) can be installed directly during the ring-forming reaction.
Experimental Workflow:
Caption: Friedländer synthesis of the target molecule.
Step-by-Step Protocol Outline:
-
Condensation and Cyclization:
-
Reactants: 2-Aminobenzaldehyde is reacted with a suitable acetaldehyde equivalent that possesses a reactive α-methylene group. A practical choice would be an acetaldehyde acetal like 3,3-diethoxypropanal, which protects the aldehyde functionality under the reaction conditions.
-
Catalysis: The reaction is typically catalyzed by either an acid (like p-toluenesulfonic acid) or a base (like potassium hydroxide). The catalyst facilitates the initial aldol-type condensation between the two carbonyl components.
-
Mechanism: The initial adduct undergoes an intramolecular cyclization (condensation of the amino group with the carbonyl) followed by dehydration to form the aromatic quinoline ring.
-
-
Deprotection:
-
Reaction: The resulting intermediate, 3-(2,2-diethoxyethyl)quinoline, is then treated with aqueous acid (e.g., dilute HCl).
-
Mechanism: The acid catalyzes the hydrolysis of the diethyl acetal, unmasking the aldehyde functionality to yield the final product, this compound.[6]
-
Applications in Drug Discovery and Organic Synthesis
The quinoline nucleus is a cornerstone in medicinal chemistry, appearing in numerous approved drugs with a wide range of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Aldehydes, in turn, are exceptionally useful functional groups for the synthesis of diverse chemical libraries.
Role as a Synthetic Intermediate
This compound is a valuable building block for creating more complex molecules. The aldehyde group can readily undergo a variety of transformations:
-
Reductive Amination: To synthesize various substituted quinolin-3-yl-ethylamines, which are common motifs in pharmacologically active compounds.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon chain and allowing for the introduction of further functionality.
-
Knoevenagel Condensation: To react with active methylene compounds, forming new carbon-carbon bonds and often leading to the synthesis of other heterocyclic systems.[8]
-
Oxidation: To form 2-(quinolin-3-yl)acetic acid, another important synthetic precursor.
-
Reduction: To form 2-(quinolin-3-yl)ethanol.
Potential Pharmacological Significance
While specific biological activity for this compound has not been extensively reported, its structural components suggest several areas of potential interest for drug development professionals:
-
Scaffold for Novel Therapeutics: The molecule can serve as a starting point for the synthesis of libraries of quinoline derivatives to be screened against various disease targets.
-
Anticancer Potential: Many quinoline derivatives exhibit anticancer activity by mechanisms such as the inhibition of tyrosine kinases or topoisomerases.[2]
-
Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antimalarial drugs. Derivatives of this aldehyde could be explored for new antimicrobial properties.[7]
Conclusion
This compound is a strategically important molecule that combines the privileged quinoline scaffold with a versatile aldehyde functional group. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis can be confidently approached through established and reliable methods such as the Vilsmeier-Haack reaction followed by homologation, or the Friedländer annulation. This guide provides the theoretical and practical framework necessary for researchers to synthesize and utilize this compound as a key intermediate in the development of novel therapeutics and complex organic molecules. The inherent potential of the quinoline core, coupled with the synthetic flexibility of the aldehyde group, marks this compound as a compound of high interest for future research and development.
References
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Clonagen. (n.d.). 2_(quinolin_3_yl)acetaldehyde. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1534764, 2-(Quinolin-2-YL)acetaldehyde. Retrieved January 17, 2026, from [Link].
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.
-
Romero, A. H., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. ResearchGate. Retrieved January 17, 2026, from [Link].
- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
- Youssef, A. M., et al. (2014). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica, 61(3), 693-703.
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
-
ResearchGate. (2018). Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. Retrieved January 17, 2026, from [Link].
-
MDPI. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Retrieved January 17, 2026, from [Link].
-
Wikipedia. (n.d.). Quinoline. Retrieved January 17, 2026, from [Link].
-
ResearchGate. (2015). Biological Activities of Quinoline Derivatives. Retrieved January 17, 2026, from [Link].
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-
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-
Wikipedia. (n.d.). Acetaldehyde. Retrieved January 17, 2026, from [Link].
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Commercial suppliers of 2-(quinolin-3-yl)acetaldehyde
An In-depth Technical Guide to the Commercial Landscape of 2-(Quinolin-3-yl)acetaldehyde for Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the commercial sourcing of this compound (CAS No. 545423-95-8), a critical building block for researchers, medicinal chemists, and drug development professionals.[1] Its unique quinoline scaffold is a cornerstone in the synthesis of a wide array of biologically active compounds.[2][3] This document offers a comprehensive overview of commercial suppliers, guidance on quality assessment, and insights into the synthetic relevance of this key intermediate.
Introduction: The Strategic Importance of this compound in Synthesis
This compound, with the molecular formula C₁₁H₉NO and a molecular weight of 171.2 g/mol , is a heterocyclic aldehyde of significant interest in medicinal chemistry.[1] The quinoline moiety itself is a privileged scaffold, forming the core of numerous natural products and synthetic drugs with a broad spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4] The acetaldehyde functional group at the 3-position of the quinoline ring provides a reactive handle for a variety of chemical transformations, making it an invaluable precursor for constructing more complex molecular architectures.
The strategic value of this compound lies in its ability to participate in reactions such as reductive amination, aldol condensations, and Wittig reactions, allowing for the introduction of diverse side chains and the construction of novel heterocyclic systems. This versatility has led to its use in the development of new therapeutic agents targeting a range of diseases.
Commercial Supplier Landscape
The availability of high-quality this compound is crucial for the seamless progression of research and development projects. A survey of the current market reveals a number of commercial suppliers, ranging from large-scale manufacturers to specialized niche providers. Below is a comparative analysis of prominent vendors.
| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |
| BLD Pharm | BD635115 | ≥95% | 1g, 5g, Custom | Often provides detailed analytical data like NMR, HPLC, and LC-MS upon request.[5] |
| ChemicalBook | CB71557366 | Varies by supplier | Varies | Acts as a directory, connecting buyers with multiple, primarily China-based, suppliers.[1] |
| Clonagen | 545423-95-8 | Not specified | 1g | Lists the product and indicates it is available from their supplier "chemotra".[6] |
Note: Availability and specifications are subject to change. It is imperative to contact suppliers directly for the most current information.
It is also worth noting that several suppliers offer isomeric variants of this compound, which may be relevant for structure-activity relationship (SAR) studies:
-
2-(Quinolin-6-yl)acetaldehyde (CAS: 335267-08-8)[9]
-
2-(Quinolin-7-yl)acetaldehyde (CAS: 545423-98-1)[10]
Supplier and Material Qualification Workflow
Selecting a reliable supplier and ensuring the quality of the starting material is a critical, self-validating step in any synthetic workflow. The following diagram and protocol outline a robust process for qualifying both the vendor and the chemical.
Caption: Workflow for Supplier and Material Qualification.
Experimental Protocol: Verification of this compound Identity and Purity
This protocol provides a general framework for the analytical verification of a commercially supplied sample.
1. Materials and Equipment:
-
Sample of this compound
-
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer (¹H and ¹³C)
-
LC-MS system with a C18 column
-
HPLC system with a UV detector
-
Solvents for chromatography (e.g., acetonitrile, water, formic acid)
2. Procedure:
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of the sample (~5-10 mg) in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra and compare the chemical shifts, coupling constants, and integration values with established literature data or the supplier's Certificate of Analysis (CoA). The proton spectrum should clearly show the aldehydic proton signal and the characteristic aromatic signals of the quinoline ring system.
-
-
LC-MS Analysis:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into the LC-MS system.
-
Analyze the resulting chromatogram for the presence of a major peak corresponding to the target compound.
-
Examine the mass spectrum of the major peak to confirm the molecular weight (m/z for [M+H]⁺ should be approximately 172.2).
-
-
HPLC Purity Analysis:
-
Develop a suitable HPLC method to achieve good separation of the main peak from any impurities.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
3. Interpretation of Results: The combined data from these analytical techniques should confirm the identity of the compound and provide a reliable measure of its purity. Any significant discrepancies between the experimental data and the supplier's specifications should be addressed with the supplier before proceeding with large-scale reactions.
Synthetic Context: The Friedländer Synthesis
While this guide focuses on commercial sourcing, understanding the synthetic routes to quinoline derivatives can provide valuable context. The Friedländer synthesis is a classic and powerful method for constructing the quinoline ring system.[12] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[12] Although not a direct synthesis of this compound, it illustrates the fundamental chemistry involved in creating the core scaffold.
Caption: The Friedländer Synthesis of Quinolines.
Conclusion
This compound is a valuable and versatile building block in modern synthetic and medicinal chemistry. The commercial availability of this compound from suppliers like BLD Pharm and through platforms such as ChemicalBook facilitates its use in research and drug discovery. However, it is the responsibility of the researcher to conduct thorough due diligence in supplier selection and to perform rigorous analytical validation of the material. By following a structured qualification process, scientists can ensure the integrity of their starting materials, which is fundamental to the reliability and reproducibility of their experimental outcomes.
References
- ChemicalBook. 545423-95-8(this compound) Product Description.
- Benchchem. 2-(Quinolin-8-yl)acetaldehyde|CAS 191228-36-1.
- BLD Pharm. 191228-36-1|2-(Quinolin-8-yl)acetaldehyde|BLD Pharm.
- Clonagen. 2_(quinolin_3_yl)acetaldehyde 2_(quinolin_3_yl)acetald.
- BLD Pharm. 545423-95-8|this compound|BLD Pharm.
- BLD Pharm. 1468835-75-7|2-Hydroxy-2-(quinolin-3-yl)acetaldehyde.
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8529.
- ResearchGate. Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones.
- RSC Publishing.
- BLD Pharm. 545423-98-1|2-(Quinolin-7-yl)acetaldehyde|BLD Pharm.
- BLD Pharm. 399005-55-1|2-(Quinolin-2-yl)acetaldehyde|BLD Pharm.
- PubChem. 2-(Quinolin-2-YL)acetaldehyde | C11H9NO | CID 1534764.
- RSC Publishing.
- Manske, R. H. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions.
- Google Patents. Quinoline synthesis - US3020280A.
- ResearchGate.
- BLD Pharm. 335267-08-8|2-(Quinolin-6-yl)acetaldehyde|BLD Pharm.
- MDPI. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety.
- ResearchGate. 2-Chlorobenzo[h]quinoline-3-carbaldehyde.
- Fisher Scientific. Quinoline-3-carboxaldehyde, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals.
- PubMed.
- PubChem. Indole-3-acetaldehyde | C10H9NO | CID 800.
- Sigma-Aldrich. 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde.
- Thermo Fisher Scientific. Quinoline-3-carboxaldehyde, 98+% 1 g | Buy Online | Thermo Scientific Chemicals.
- ResearchGate. Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol.
- National Center for Biotechnology Information. Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde.
- PubMed. Synthesis, Spectral Characterization and Density Functional Theory Exploration of 1-(quinolin-3-yl)piperidin-2-ol.
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- 4. Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 545423-95-8|this compound|BLD Pharm [bldpharm.com]
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- 9. 335267-08-8|2-(Quinolin-6-yl)acetaldehyde|BLD Pharm [bldpharm.com]
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- 11. 191228-36-1|2-(Quinolin-8-yl)acetaldehyde|BLD Pharm [bldpharm.com]
- 12. organicreactions.org [organicreactions.org]
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Reaction for the Synthesis of 2-Chloroquinoline-3-carbaldehyde
Introduction: The Strategic Importance of 2-Chloroquinoline-3-carbaldehydes
The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Among functionalized quinolines, 2-chloroquinoline-3-carbaldehydes are particularly valuable synthetic intermediates.[2][3][4] The presence of three reactive sites—the electrophilic aldehyde, the nucleophilically susceptible C2-chloro substituent, and the quinoline ring system itself—provides a versatile platform for the construction of complex heterocyclic systems and the development of novel pharmaceutical candidates.[2][4]
The Vilsmeier-Haack reaction offers a direct and efficient one-pot method for the synthesis of 2-chloroquinoline-3-carbaldehydes from readily available N-arylacetamides.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings, practical execution, and critical parameters of this powerful transformation.
Theoretical Framework: Unraveling the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, an electrophilic iminium salt, to introduce a formyl group onto an electron-rich substrate.[6][7][8] In the context of 2-chloroquinoline-3-carbaldehyde synthesis, the reaction proceeds through a cyclization-formylation cascade.
Part 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃).[7][9][10][11][12] This generates the highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[7][8][9][11]
Part 2: Electrophilic Attack and Cyclization
The electron-rich aromatic ring of the N-arylacetamide substrate then attacks the Vilsmeier reagent.[6][7] This is followed by a series of intramolecular reactions, including a second formylation and cyclization, ultimately leading to the formation of the quinoline ring system. The use of POCl₃ also facilitates the chlorination at the 2-position of the newly formed quinoline ring. Subsequent hydrolysis of the iminium intermediate during aqueous workup yields the final 2-chloroquinoline-3-carbaldehyde.[6][8]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism and the general experimental workflow.
Caption: Vilsmeier-Haack reaction mechanism for 2-chloroquinoline-3-carbaldehyde synthesis.
Caption: General experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific N-arylacetamide substrate used.
Materials and Reagents:
-
N-Arylacetamide (substrate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Sodium carbonate or Sodium hydroxide solution (for neutralization)
-
Ethyl acetate (for recrystallization)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a calcium chloride guard tube
-
Ice bath
-
Heating mantle
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [11][13][14][15] This reaction is highly exothermic and releases toxic fumes.[11] Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][15][16]
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
Procedure:
-
Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF. Cool the flask to 0-5 °C using an ice bath.[17][18]
-
Slowly add freshly distilled POCl₃ dropwise to the cooled DMF with vigorous stirring.[5] The molar ratio of POCl₃ to the N-arylacetamide substrate is a critical parameter, with ratios as high as 12:1 being reported for optimal yields in some cases.[5] Maintain the temperature below 10 °C during the addition.
-
After the complete addition of POCl₃, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: Add the N-arylacetamide substrate portion-wise to the freshly prepared Vilsmeier reagent, ensuring the temperature remains controlled.
-
Once the substrate addition is complete, slowly raise the temperature and then heat the reaction mixture to 60-90 °C.[17][18][19] The optimal temperature and reaction time will depend on the reactivity of the substrate and should be monitored by Thin Layer Chromatography (TLC).[18][20] Reaction times can range from 4 to 16 hours.[17][18][19][21]
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a significant volume of crushed ice.
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.[5][11] This quenching step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is neutral (pH 7-8).[5][21] The product will precipitate out as a solid.
-
Purification: Filter the crude product using a Buchner funnel and wash it thoroughly with cold water.[18]
-
The crude solid can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure 2-chloroquinoline-3-carbaldehyde.[19]
Data Presentation: Reaction Parameters and Expected Outcomes
The success of the Vilsmeier-Haack reaction is highly dependent on the electronic nature of the substituents on the N-arylacetamide starting material and the reaction conditions.
| Parameter | Recommended Range | Rationale & Key Insights |
| Substrate | N-Arylacetamides | Electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl ring generally increase the reaction rate and yield. Electron-withdrawing groups (e.g., -NO₂, -Cl) can significantly decrease the yield or even prevent the reaction. |
| POCl₃:Substrate Molar Ratio | 3:1 to 15:1 | A higher molar ratio of POCl₃ is often required for efficient cyclization and chlorination. Optimization is key for each substrate to maximize yield. |
| Reaction Temperature | 60 - 100 °C | The optimal temperature is a balance between achieving a sufficient reaction rate and avoiding potential degradation of the product.[5][21] |
| Reaction Time | 4 - 16 hours | Reaction progress should be monitored by TLC to determine the point of completion and avoid the formation of byproducts from prolonged heating.[17][18][19][21] |
| Expected Yield | 60 - 80% | Yields are highly substrate-dependent but are generally good to moderate for activated substrates.[17][18] |
Characterization Data for Unsubstituted 2-Chloroquinoline-3-carbaldehyde:
-
Appearance: White to off-white solid
-
Melting Point: 142-146 °C[19]
-
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 10.59 (s, 1H, -CHO), 8.79 (s, 1H, H-4), 8.12 (d, 1H, H-8), 8.03 (d, 1H, H-5), 7.99 (t, 1H, H-6), 7.74 (t, 1H, H-7).[19]
-
IR (KBr) cm⁻¹: 1690 (C=O stretching of aldehyde), 2738, 2820 (C-H stretching of aldehyde).[19]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | - Inactive Vilsmeier reagent due to moisture. - Substrate is deactivated by electron-withdrawing groups. - Insufficient reaction temperature or time. | - Use anhydrous DMF and freshly distilled POCl₃. - Consider alternative synthetic routes for deactivated substrates. - Increase reaction temperature and/or time, monitoring by TLC. |
| Formation of Complex Mixture of Byproducts | - Reaction temperature is too high, leading to decomposition. - Prolonged reaction time. | - Optimize the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate. - Stop the reaction as soon as the starting material is consumed (monitored by TLC). |
| Difficult Purification | - Incomplete neutralization during work-up. - Presence of residual phosphorus-containing impurities. | - Ensure the pH is neutral to slightly basic before filtration. - Wash the crude product thoroughly with water to remove inorganic salts. Consider a column chromatographic purification if recrystallization is ineffective. |
Conclusion
The Vilsmeier-Haack reaction is a robust and highly effective method for the synthesis of 2-chloroquinoline-3-carbaldehydes. By understanding the underlying mechanism and carefully controlling the reaction parameters, particularly the exclusion of moisture and the optimization of reagent ratios and temperature, researchers can reliably access these valuable synthetic intermediates. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for the successful implementation of this important transformation in the pursuit of novel chemical entities for drug discovery and development.
References
-
Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Vol. 45B, February 2006, pp. 503-509. [Link]
-
The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Oreate AI. [Link]
-
Synthesis of Vilsmeier reagent. PrepChem.com. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, Volume 3, Issue 9, 314-345. [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), Volume 4 Issue 10, October 2015. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett, 2010, 20, 3019-3040. [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies 2021; 9(1): 121-125. [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies 2016; 4(4): 10-14. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC 2018, part i, 244-287. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018, 8, 12698. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
- Method for preparing vilsmeier reagent.
-
Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies 2018; 6(2): 20-24. [Link]
-
Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, Volume 2013, Article ID 408396. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]
-
2-Chloroquinoline-3-carbaldehyde. PubChem. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC 2012 (i) 211-276. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Optimisation of reaction conditions. ResearchGate. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018, 8, 12698-12729. [Link]
-
(PDF) 2-Chloroquinoline-3-carbaldehyde. ResearchGate. [Link]
-
Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, vol. 101, 2024, pp. 21-37. [Link]
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- 9. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
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Application Note: A Validated Protocol for the Synthesis of 2-(Quinolin-3-yl)acetaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-(quinolin-3-yl)acetaldehyde, a valuable building block in medicinal chemistry and materials science. The described synthetic route is a robust, three-step process commencing with the Vilsmeier-Haack reaction to form 2-chloroquinoline-3-carbaldehyde, followed by reductive dehalogenation to yield quinoline-3-carbaldehyde, and culminating in a Wittig homologation and subsequent hydrolysis to afford the target compound. This guide is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction
Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The functionalization of the quinoline core is crucial for modulating these properties. This compound is a particularly useful intermediate, as the acetaldehyde moiety allows for a variety of subsequent chemical transformations, including reductive aminations, aldol condensations, and the formation of various heterocyclic systems. This application note details a reliable and scalable synthetic pathway to this important compound, starting from readily available materials.
The chosen synthetic strategy is predicated on well-established and high-yielding reactions to ensure reproducibility. The initial Vilsmeier-Haack reaction provides a direct route to a functionalized quinoline core.[1] Subsequent reductive dehalogenation offers a clean method to remove the chloro group, a necessary step for accessing the desired unsubstituted quinoline scaffold.[2] Finally, the one-carbon homologation of the aldehyde via a Wittig reaction with methoxymethylenetriphenylphosphorane, followed by acidic hydrolysis of the intermediate enol ether, is a classic and efficient method for the synthesis of acetaldehydes.[3][4][5]
Overall Synthetic Scheme
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Wittig_reaction [chemeurope.com]
- 4. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols for the Use of 2-(Quinolin-3-yl)acetaldehyde in Heterocyclic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(quinolin-3-yl)acetaldehyde as a versatile building block in modern heterocyclic synthesis. Moving beyond a simple catalogue of reactions, this guide elucidates the chemical rationale behind its use, detailing its preparation from common precursors and its subsequent transformation into high-value heterocyclic scaffolds such as pyrazoles and pyridines. The protocols provided are designed to be robust and reproducible, grounded in established mechanistic principles.
Introduction: The Quinoline Scaffold and the Unique Utility of this compound
The quinoline nucleus, a fusion of benzene and pyridine rings, is a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are central to a vast array of pharmaceuticals, exhibiting activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] Consequently, the development of novel synthetic routes to functionalized quinolines is of paramount importance.
While quinoline-3-carbaldehydes are common intermediates[6][7][8], this guide focuses on the homologated analogue, this compound. The introduction of a methylene (-CH₂) spacer between the quinoline ring and the aldehyde functionality fundamentally alters its reactivity and synthetic potential. This molecule is not merely an aromatic aldehyde; it is a dynamic precursor possessing two key reactive sites:
-
An Aldehyde Carbonyl: Susceptible to nucleophilic attack and condensation reactions.
-
An α-Methylene Group: Activated by both the adjacent quinoline ring and the carbonyl group, making it a potent nucleophile upon deprotonation (an active methylene compound).
This dual reactivity allows for a stepwise, controlled construction of complex heterocyclic systems, making it an invaluable tool for synthetic chemists.
Synthesis of the Key Precursor: this compound
The successful application of any building block begins with its reliable and scalable preparation. Currently, this compound is not widely commercially available. The following section details a robust, two-step protocol starting from the more common quinoline-3-carbaldehyde. The causality is clear: we first reduce the aldehyde to a stable alcohol, which is then subjected to a controlled oxidation to prevent over-oxidation to the carboxylic acid.[9][10]
Workflow for Precursor Synthesis
Caption: Synthetic workflow for this compound.
Protocol 2.1: Synthesis of 2-(Quinolin-3-yl)ethanol
This protocol details the reduction of the aromatic aldehyde to the corresponding primary alcohol. Sodium borohydride is chosen as the reducing agent for its mildness, selectivity for aldehydes over other functional groups, and operational simplicity.
-
Reagents and Materials:
-
Quinoline-3-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Suspend quinoline-3-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow addition of deionized water.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude alcohol by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-(quinolin-3-yl)ethanol as a pure solid.
-
Protocol 2.2: Synthesis of this compound
The critical step is the controlled oxidation of the primary alcohol to the aldehyde.[11] Stronger oxidants would lead to the formation of the corresponding carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are the reagents of choice for this transformation due to their high selectivity for producing aldehydes from primary alcohols.
-
Reagents and Materials:
-
2-(Quinolin-3-yl)ethanol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin Periodinane (DMP) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Round-bottom flask, magnetic stirrer
-
-
Procedure (using PCC):
-
To a stirred suspension of PCC (1.5 eq) and a small amount of silica gel in anhydrous DCM, add a solution of 2-(quinolin-3-yl)ethanol (1.0 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the resulting dark mixture vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting alcohol is fully consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel, eluting with additional diethyl ether to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude this compound is often used directly in the next step due to its potential instability. If necessary, it can be purified by careful flash chromatography.
-
Application in Heterocyclic Synthesis: A Two-Step Strategy
The most powerful application of this compound involves leveraging its active methylene group. A general and highly effective strategy is to first perform a Knoevenagel condensation to generate a versatile α,β-unsaturated intermediate.[4] This intermediate then becomes the ideal substrate for subsequent cyclization reactions to form a variety of heterocycles.
Caption: General two-step strategy for heterocyclic synthesis.
Protocol 3.1 (General): Knoevenagel Condensation
This protocol describes the formation of the key α,β-unsaturated intermediate by reacting this compound with an active methylene compound. Piperidine is a classic and effective basic catalyst for this transformation.[4]
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, acetylacetone) (1.1 eq)
-
Ethanol or Toluene
-
Piperidine (catalytic amount, ~0.1 eq)
-
Round-bottom flask with Dean-Stark trap (if using toluene)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene.
-
Add a catalytic amount of piperidine (~0.1 eq).
-
If using toluene, attach a Dean-Stark trap and reflux the mixture for 2-4 hours, collecting the water that is formed.
-
If using ethanol, reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or flash column chromatography.
-
Application Note: Synthesis of 3-Methyl-5-(quinolin-3-ylmethyl)-1H-pyrazole
This application note demonstrates the synthesis of a pyrazole derivative, a common motif in pharmaceuticals. The strategy involves the Knoevenagel condensation of this compound with acetylacetone to form a 1,3-dicarbonyl equivalent, followed by a classical pyrazole synthesis using hydrazine.[12][13]
Mechanistic Pathway
Caption: Two-step synthesis of a quinolinyl-pyrazole.
Protocol 4.1: Synthesis of 3-((Quinolin-3-yl)methylidene)pentane-2,4-dione
-
Procedure: Follow General Protocol 3.1 , using acetylacetone as the active methylene compound and ethanol as the solvent. The product is typically a stable, crystalline solid that can be isolated by filtration.
Protocol 4.2: Synthesis of 3-Methyl-5-(quinolin-3-ylmethyl)-1H-pyrazole
-
Reagents and Materials:
-
3-((Quinolin-3-yl)methylidene)pentane-2,4-dione (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial acetic acid
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
Suspend the starting dione (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) dropwise to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate. A precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole.
-
Application Note: Synthesis of a Quinolinyl-Substituted Pyridine
This note outlines a Hantzsch-type pyridine synthesis. The α,β-unsaturated intermediate derived from a Knoevenagel reaction is a key component in this multicomponent reaction.[5]
Protocol 5.1: One-Pot Synthesis of Ethyl 2,6-dimethyl-4-(quinolin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is a modification of the classic Hantzsch synthesis, where this compound acts as the aldehyde component.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.2 eq)
-
Ammonium acetate (1.5 eq)
-
Ethanol
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The dihydropyridine product will typically precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the product. An optional oxidation step (e.g., with nitric acid or DDQ) can be performed on the isolated dihydropyridine to furnish the fully aromatized pyridine ring.
-
Data Summary
The following table summarizes the key reactions and expected outcomes based on established chemical principles. Yields are representative and may vary based on substrate and optimization.
| Entry | Starting Material(s) | Reaction Type | Product Class | Typical Conditions | Expected Yield (%) |
| 1 | Quinoline-3-carbaldehyde, NaBH₄ | Reduction | Primary Alcohol | MeOH, 0 °C - RT | 90-98 |
| 2 | 2-(Quinolin-3-yl)ethanol, PCC | Oxidation | Aldehyde | DCM, RT | 75-85 |
| 3 | This compound, Malononitrile | Knoevenagel | α,β-Unsaturated Dinitrile | Piperidine, EtOH, Reflux | 85-95 |
| 4 | Intermediate from Entry 3, Hydrazine | Pyrazole Synthesis | Aminopyrazole | Acetic Acid, Reflux | 70-80 |
| 5 | This compound, Ethyl Acetoacetate, NH₄OAc | Hantzsch Synthesis | 1,4-Dihydropyridine | EtOH, Reflux | 65-75 |
References
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. [Link]
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Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft. [Link]
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Chemistry LibreTexts. (2021). Knorr Pyrazole and Pyrrole Synthesis. [Link]
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Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem. [Link]
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Kaur, M., & Singh, M. (2017). Quinoline: A versatile scaffold. Journal of Chemical Sciences. [Link]
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Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines. The Journal of Organic Chemistry. [Link]
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Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
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Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. [https://www.semantic scholar.org/paper/2-Chloroquinoline-3-carbaldehydes%3A-synthesis-and-Massoud-El-Sadek/208b0885233e721c5f0f0c056d690a778c35b91b]([Link] scholar.org/paper/2-Chloroquinoline-3-carbaldehydes%3A-synthesis-and-Massoud-El-Sadek/208b0885233e721c5f0f0c056d690a778c35b91b)
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Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
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Bakos, B., et al. (2020). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry. [Link]
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Kumar, A., et al. (2015). In(OTf)3-catalyzed synthesis of 2-styryl quinolines: scope and limitations of metal Lewis acids for tandem Friedländer annulation–Knoevenagel condensation. RSC Advances. [Link]
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Desai, N. C., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]
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Organic Chemistry Portal. Synthesis of pyridines. [Link]
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Zhou, J., & Chen, J.-R. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules. [Link]
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ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]
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ResearchGate. (2017). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... [Link]
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Balar, M., et al. (2013). Direct synthesis of pyridines and quinolines by coupling of γ-amino-alcohols with secondary alcohols liberating H2 catalyzed by ruthenium pincer complexes. Chemical Communications. [Link]
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Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
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International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]
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Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
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Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E. [Link]
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Wikipedia. Alcohol oxidation. [Link]
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Khan Academy. (2013). Oxidation of aldehydes using Tollens' reagent. [Link]
-
Chemistry LibreTexts. (2020). 12.12: Oxidation of Alcohols. [Link]
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Application Notes and Protocols for 2-(Quinolin-3-YL)acetaldehyde in Medicinal Chemistry
Introduction: The Quinoline Scaffold and the Strategic Value of the 3-Acetaldehyde Moiety
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2][3][4] From the potent antimalarial activity of quinine and chloroquine to its presence in anticancer, antibacterial, and anti-inflammatory agents, the quinoline nucleus serves as a robust framework for drug design.[5][6][7][8][9] Its aromatic, heterocyclic nature allows for diverse functionalization and complex interactions with biological targets.
This guide focuses on a particularly valuable, yet underutilized, precursor: 2-(Quinolin-3-YL)acetaldehyde . The strategic placement of the acetaldehyde group at the 3-position of the quinoline core offers a reactive handle for a multitude of synthetic transformations. Unlike the more common quinoline-3-carbaldehyde, the additional methylene spacer in this compound provides greater conformational flexibility and enables the construction of novel, complex heterocyclic systems that are not directly accessible from the carbaldehyde. This application note will provide a comprehensive overview of the synthesis of this precursor and detailed protocols for its application in key medicinal chemistry reactions, empowering researchers to leverage its full potential in drug discovery programs.
Part 1: Synthesis of the Precursor: this compound
A robust and scalable synthesis of the title compound is paramount for its widespread application. While not commonly available commercially, a reliable route can be established from the more accessible quinoline-3-carbaldehyde, which is often prepared via Vilsmeier-Haack formylation of acetanilides.[10][11] The most logical approach involves a one-carbon homologation of the aldehyde. The Wittig reaction, a cornerstone of C-C bond formation, is ideally suited for this purpose.[12][13]
Synthetic Workflow Overview
The proposed synthesis is a two-step process starting from a suitable quinoline-3-carbaldehyde. The first step is a Wittig reaction to introduce a vinyl ether moiety, followed by acidic hydrolysis to unmask the acetaldehyde functionality.
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Application Note: Strategic Synthesis of Novel Quinoline-Chalcone Hybrids via Aldol Condensation with 2-(Quinolin-3-yl)acetaldehyde
Abstract & Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Similarly, chalcones (α,β-unsaturated ketones) are privileged structures known for their significant pharmacological profiles, particularly as cytotoxic agents.[2] The strategic hybridization of these two pharmacophores into a single molecular entity—quinoline-chalcone hybrids—has emerged as a highly promising strategy in drug discovery, often leading to compounds with enhanced potency and improved safety profiles.[3] Many such hybrids have demonstrated potent anticancer activity by inhibiting key cellular processes like tubulin polymerization or the function of various kinases.[3][4]
The Claisen-Schmidt condensation, a variant of the aldol condensation, is a powerful and direct method for forging the core C-C bond that links these two moieties.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(quinolin-3-yl)acetaldehyde as a key building block in aldol condensation reactions. We present detailed, field-tested protocols, explain the causality behind critical experimental choices, and offer insights into the characterization and potential applications of the resulting novel quinoline-chalcone derivatives.
Scientific Rationale & Mechanistic Overview
The core transformation relies on the base-catalyzed aldol condensation between an enolizable ketone (e.g., a substituted acetophenone) and a non-enolizable aldehyde, this compound.
2.1 The Quinoline Building Block The this compound is an ideal electrophilic partner in this reaction. The quinoline ring system, being electron-withdrawing, enhances the electrophilicity of the adjacent aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.
2.2 The Aldol Condensation Mechanism The reaction proceeds via a well-established two-part mechanism: an initial aldol addition followed by dehydration.[7][8]
-
Enolate Formation: A base (e.g., hydroxide) abstracts an acidic α-proton from the ketone (the nucleophilic partner) to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone, the "aldol adduct".
-
Dehydration: Under heating or stronger basic conditions, a second α-proton is abstracted. The resulting enolate eliminates the β-hydroxyl group to form a stable, conjugated α,β-unsaturated ketone (the chalcone), driven by the formation of an extended π-system.[9][10]
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Synthesis of Novel Schiff Base Derivatives from 2-(Quinolin-3-yl)acetaldehyde: A Comprehensive Guide for Researchers
Introduction: The Versatility of Quinoline-Based Schiff Bases
In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a privileged structure, forming the core of numerous synthetic and naturally occurring bioactive compounds.[1][2] Its derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[1][2][3][4] When the quinoline nucleus is functionalized with a Schiff base (azomethine) linkage (-C=N-), the resulting derivatives often exhibit enhanced biological efficacy and unique physicochemical properties.[1][5]
Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[5][6] This reaction is valued for its simplicity, high yields, and the structural diversity it affords.[1][5] The imine bond is not merely a linker but an active participant in the molecule's biological activity, often through its ability to coordinate with metal ions.[1][7]
This guide provides a detailed protocol for the synthesis of novel Schiff base derivatives starting from 2-(quinolin-3-yl)acetaldehyde. We will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step experimental procedure, and discuss the characterization and potential applications of these promising compounds.
Reaction Mechanism and Scientific Rationale
The synthesis of a Schiff base from this compound and a primary amine is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[6]
Here's a breakdown of the generally accepted mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate, a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a step that is often facilitated by the solvent or the acid catalyst.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination: The lone pair on the nitrogen atom then forms a double bond with the adjacent carbon, leading to the elimination of a water molecule and the formation of the stable imine, or Schiff base.
The removal of water from the reaction mixture is crucial as the reaction is reversible.[8] This is often achieved by using a Dean-Stark apparatus during reflux or by employing a dehydrating agent.
Experimental Protocol: Synthesis of a Representative Schiff Base Derivative
This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a substituted aniline. Researchers should note that reaction conditions may need to be optimized for different primary amines.
Materials and Reagents:
-
This compound
-
Substituted primary amine (e.g., 4-methoxyaniline)
-
Absolute Ethanol (or other suitable solvent like methanol or toluene)
-
Glacial Acetic Acid (catalyst)
-
Dichloromethane
-
Hexane
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Vacuum filtration setup
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometers for characterization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).
-
Addition of Amine: To this stirring solution, add an equimolar amount of the primary amine (10 mmol) dropwise at room temperature.[6]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5][6]
-
Isolation of Crude Product: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration and washed with a small amount of cold ethanol.[5][6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield the pure Schiff base.[6]
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Determine the melting point of the purified compound and characterize its structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Characterization Data
The successful synthesis of the Schiff base is confirmed by various spectroscopic techniques.
| Technique | Expected Observations |
| FT-IR | Appearance of a strong absorption band in the region of 1612–1640 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.[9][10] Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine. |
| ¹H NMR | A characteristic singlet in the range of δ 8.0-9.0 ppm corresponding to the proton of the -CH=N- group.[5][9] Aromatic protons of the quinoline and the substituted amine will appear in their respective regions. |
| ¹³C NMR | A signal in the δ 150-165 ppm region attributed to the imine carbon (-C=N-). |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base. |
Visualizing the Synthesis
The general workflow for the synthesis and characterization of Schiff base derivatives from this compound can be visualized as follows:
Caption: Experimental workflow for Schiff base synthesis.
The general reaction scheme is depicted below:
Caption: General reaction for Schiff base synthesis.
Applications and Future Perspectives
Schiff bases derived from the quinoline core are of significant interest due to their broad spectrum of biological activities.[1][11] These compounds have shown promise as:
-
Antimicrobial Agents: The imine group is often crucial for their antibacterial and antifungal properties.[1]
-
Anticancer Agents: Many quinoline-based Schiff bases and their metal complexes exhibit significant cytotoxicity against various cancer cell lines.[3]
-
Antioxidants: Some derivatives have demonstrated potent radical scavenging activities.[4][12]
-
Anti-inflammatory Agents: Certain quinoline Schiff bases have shown promising anti-inflammatory properties.[2][13]
The synthesis of a library of Schiff base derivatives from this compound by varying the primary amine component can lead to the discovery of novel compounds with enhanced biological activities and specific therapeutic applications. Further studies involving the formation of metal complexes with these Schiff base ligands could also unlock new avenues in drug development and catalysis.[1][7]
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure all reagents are pure and the solvent is anhydrous. Increasing the reaction time or using a Dean-Stark apparatus to remove water can also improve the yield.
-
Incomplete Reaction: Monitor the reaction progress using TLC. If the reaction stalls, a slight increase in the amount of catalyst or a higher reflux temperature might be necessary.
-
Purification Challenges: If the product is oily or difficult to crystallize, column chromatography may be required for purification.
-
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
This comprehensive guide provides a solid foundation for researchers and drug development professionals to synthesize and explore the potential of novel Schiff base derivatives of this compound. The versatility of this chemical scaffold, coupled with the straightforward synthetic protocol, makes it an exciting area for further investigation.
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- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 2-(Quinolin-3-yl)acetaldehyde in the Development of Novel Homogeneous Catalysts
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(quinolin-3-yl)acetaldehyde as a versatile precursor for the development of advanced homogeneous catalysts. This document outlines the scientific rationale, detailed experimental protocols, and potential applications of catalysts derived from this unique quinoline-based building block.
Introduction: The Strategic Value of the Quinoline Moiety in Catalysis
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional materials.[1][2][3] In the realm of catalysis, the quinoline nucleus offers a unique combination of electronic and steric properties. The nitrogen atom within the aromatic system can act as a Lewis base, enabling it to coordinate with metal centers, a fundamental interaction in many catalytic cycles.[4][5][6] Furthermore, the rigid, planar structure of the quinoline ring can impart specific steric constraints around a catalytic center, influencing the selectivity of chemical transformations.
This compound, with its reactive aldehyde functionality, serves as an excellent starting point for the synthesis of more complex molecular architectures. The aldehyde group provides a convenient handle for derivatization, particularly for the formation of Schiff base ligands through condensation with primary amines. These Schiff bases are highly effective ligands for a variety of transition metals, forming stable complexes that can catalyze a wide range of organic reactions.[7]
Proposed Application: Synthesis of a Chiral Schiff Base Ligand and its Copper (II) Complex for Asymmetric Catalysis
This section details the synthesis of a novel chiral Schiff base ligand derived from this compound and a readily available chiral amine. The subsequent complexation with copper (II) acetate yields a chiral catalyst. Such catalysts are of significant interest in the pharmaceutical industry for the enantioselective synthesis of chiral molecules.
Part 1: Synthesis of the Chiral Schiff Base Ligand (L1)
The protocol describes the condensation reaction between this compound and (R)-(+)-1-phenylethylamine to yield the chiral Schiff base ligand, (R,E)-N-(1-phenylethyl)-2-(quinolin-3-yl)ethan-1-imine (L1).
-
Reagents and Materials:
-
This compound (1.0 mmol, 171.19 mg)
-
(R)-(+)-1-phenylethylamine (1.0 mmol, 121.18 mg, 0.126 mL)
-
Anhydrous ethanol (10 mL)
-
Molecular sieves (4 Å, activated, ~1 g)
-
Round-bottom flask (25 mL) with a magnetic stirrer and reflux condenser
-
-
Procedure:
-
To the 25 mL round-bottom flask, add this compound (1.0 mmol) and anhydrous ethanol (10 mL).
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Add (R)-(+)-1-phenylethylamine (1.0 mmol) dropwise to the solution.
-
Add activated 4 Å molecular sieves to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter off the molecular sieves and wash them with a small amount of ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure ligand (L1).
-
The structure of the synthesized ligand should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of the Copper (II) Catalyst (Cu-L1)
This protocol outlines the complexation of the synthesized chiral Schiff base ligand (L1) with copper (II) acetate to form the target catalyst, [Cu(L1)₂(OAc)₂].
-
Reagents and Materials:
-
Schiff base ligand (L1) (0.5 mmol, 137.18 mg)
-
Copper (II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.25 mmol, 49.93 mg)
-
Methanol (15 mL)
-
Round-bottom flask (50 mL) with a magnetic stirrer
-
-
Procedure:
-
Dissolve the Schiff base ligand (L1) (0.5 mmol) in methanol (10 mL) in the 50 mL round-bottom flask.
-
In a separate beaker, dissolve copper (II) acetate monohydrate (0.25 mmol) in methanol (5 mL).
-
Slowly add the copper (II) acetate solution to the ligand solution while stirring.
-
A color change should be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The resulting precipitate is the copper complex. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold methanol and dry it under vacuum.
-
The formation of the complex can be confirmed by techniques such as FT-IR spectroscopy (observing shifts in the C=N stretching frequency), UV-Vis spectroscopy, and Elemental Analysis.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the chiral Schiff base ligand (L1) and its subsequent complexation to form the copper catalyst (Cu-L1).
Application Protocol: Asymmetric Henry (Nitroaldol) Reaction
The synthesized chiral copper catalyst (Cu-L1) can be evaluated for its catalytic activity in a model asymmetric reaction, such as the Henry reaction between benzaldehyde and nitromethane. This reaction is a classic C-C bond-forming reaction where the stereochemical outcome is crucial.
Experimental Protocol: Catalytic Henry Reaction
-
Reagents and Materials:
-
Chiral copper catalyst (Cu-L1) (0.02 mmol, 1 mol%)
-
Benzaldehyde (2.0 mmol, 212.24 mg, 0.204 mL)
-
Nitromethane (4.0 mmol, 244.16 mg, 0.216 mL)
-
Isopropanol (2 mL)
-
Triethylamine (Et₃N) (0.04 mmol, 4.05 mg, 5.6 µL) (as a base)
-
Schlenk tube or similar reaction vessel
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the chiral copper catalyst (Cu-L1) (0.02 mmol).
-
Add isopropanol (2 mL) and stir to dissolve/suspend the catalyst.
-
Add benzaldehyde (2.0 mmol) to the mixture.
-
Add nitromethane (4.0 mmol).
-
Finally, add triethylamine (0.04 mmol) to initiate the reaction.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 1M HCl (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Analysis and Interpretation
-
Conversion: Determined by ¹H NMR analysis of the crude reaction mixture.
-
Yield: Calculated after purification of the product.
-
Enantiomeric Excess (ee): Determined by chiral HPLC analysis of the purified product.
The effectiveness of the catalyst is judged by its ability to provide a high yield of the nitroaldol product with a significant enantiomeric excess.
| Entry | Catalyst | Solvent | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | Cu-L1 | Isopropanol | 24 | >95 | 85 | To be determined |
| 2 | Cu-L1 | THF | 24 | TBD | TBD | TBD |
| 3 | Cu-L1 | Toluene | 24 | TBD | TBD | TBD |
Table 1: Representative data table for optimizing the catalytic Henry reaction.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the Cu-L1 catalyzed asymmetric Henry reaction.
Caption: Plausible catalytic cycle for the asymmetric Henry reaction catalyzed by the Cu-L1 complex.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the development of novel homogeneous catalysts. The straightforward synthesis of chiral Schiff base ligands and their corresponding metal complexes opens up avenues for exploring a wide range of asymmetric transformations. The modular nature of this synthetic approach allows for the fine-tuning of the catalyst's steric and electronic properties by varying the amine component used in the ligand synthesis. This adaptability is crucial for optimizing catalytic performance for specific applications in academic research and industrial drug development. Future work could involve the synthesis of a library of ligands derived from this compound and their screening in various catalytic reactions.
References
- Jørgensen, K. A. (2011). Asymmetric Organocatalytic Synthesis of Complex Cyclopenta[b]quinoline Derivatives. Organic Letters, 13(13), 3486–3489.
-
PubMed. (n.d.). Asymmetric organocatalytic synthesis of complex cyclopenta[b]quinoline derivatives. Retrieved from [Link]
- Kazemi, M., et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances, 15(56), 47863-47912.
-
PubMed. (n.d.). Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. Retrieved from [Link]
- El-Ghamry, H. A., et al. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 26(16), 4889.
- Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6), 71.
- Song, F., et al. (2013). Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts. Dalton Transactions, 42(31), 11256-11267.
-
PubMed. (n.d.). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Retrieved from [Link]
- Zhang, X., et al. (2022).
-
PubMed Central (PMC). (n.d.). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Nickel complexes supported by quinoline-based ligands: Synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts. Retrieved from [Link]
- Li, Y., et al. (2024). Effective degradation of quinoline by catalytic ozonation with MnCexOy catalysts: performance and mechanism. Water Science & Technology, 89(3), 649-661.
-
ResearchGate. (n.d.). Effective degradation of quinoline by catalytic ozonation with MnCexOy catalysts: performance and mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN106946675A - The new technology and its solid catalyst of acetaldehyde one-step synthesis method crotonaldehyde.
-
ResearchGate. (n.d.). Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Retrieved from [Link]
-
Cardiff University. (n.d.). Online Research @ Cardiff - ORCA. Retrieved from [Link]
- El-Ghamry, H. A. (2018).
-
PubChem. (n.d.). 2-(Quinolin-2-YL)acetaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
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- 7. benchchem.com [benchchem.com]
Application Note & Protocols: Knoevenagel Condensation of 2-(Quinolin-3-yl)acetaldehyde for the Synthesis of Novel α,β-Unsaturated Systems
Introduction: Bridging Heterocyclic Scaffolds with a Cornerstone Reaction
The quinoline moiety is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, offers a robust and versatile method for synthesizing α,β-unsaturated compounds from aldehydes and active methylene species.[2][3]
This document provides a detailed guide for researchers on the Knoevenagel condensation of 2-(quinolin-3-yl)acetaldehyde. By coupling the quinoline framework with the synthetic utility of the Knoevenagel reaction, scientists can generate novel libraries of vinyl-substituted quinolines. These products serve as versatile intermediates for further elaboration in drug discovery and materials science, enabling the development of advanced therapeutic agents and functional polymers.[2][4]
Reaction Theory and Mechanism
The Knoevenagel condensation is a variant of the aldol condensation. It involves the reaction of an aldehyde or ketone with a compound possessing an "active" methylene group (a -CH₂- group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[4] The reaction proceeds through a three-step sequence:
-
Deprotonation: A weak base, typically a primary or secondary amine like piperidine, abstracts an acidic α-proton from the active methylene compound to form a resonance-stabilized enolate.[5] A mild base is crucial to avoid the self-condensation of the aldehyde.[6]
-
Nucleophilic Addition: The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound to form a tetrahedral β-hydroxy intermediate (an aldol-type adduct).[7]
-
Dehydration: This intermediate readily undergoes elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product. This dehydration step is often spontaneous or facilitated by heat.
Sources
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Application Notes and Protocols for the Pictet-Spengler Reaction with 2-(quinolin-3-yl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for performing the Pictet-Spengler reaction using 2-(quinolin-3-yl)acetaldehyde and a suitable β-arylethylamine, such as tryptamine, to synthesize novel quinoline-substituted tetrahydro-β-carbolines. These scaffolds are of significant interest in medicinal chemistry due to the prevalence of both quinoline and tetrahydro-β-carboline cores in a wide range of biologically active compounds.[1][2] This guide offers a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, characterization methods, and a troubleshooting guide to facilitate the successful synthesis and exploration of this unique chemical space.
Introduction: The Strategic Importance of the Pictet-Spengler Reaction
The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, is a cornerstone of heterocyclic chemistry.[3] It facilitates the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines through the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution.[4][5] The resulting tetracyclic frameworks are privileged scaffolds in a vast array of natural products and pharmaceutical agents, exhibiting diverse biological activities including anticancer, antiviral, and antifungal properties.[6]
The reaction with this compound offers a direct route to novel hybrid molecules that incorporate the quinoline motif, a key pharmacophore in numerous approved drugs, with the versatile tetrahydro-β-carboline skeleton. The successful execution of this reaction hinges on a nuanced understanding of the reactivity of both the quinoline ring system under acidic conditions and the stability of the acetaldehyde derivative.
Reaction Mechanism: A Step-by-Step Annulation
The Pictet-Spengler reaction proceeds through a well-established cascade of events, initiated by the formation of a Schiff base and culminating in the creation of the tetracyclic product. The driving force of the reaction is the formation of a highly electrophilic iminium ion that undergoes intramolecular cyclization.[4]
The key steps in the reaction of tryptamine with this compound are as follows:
-
Schiff Base Formation: The primary amine of tryptamine performs a nucleophilic attack on the carbonyl carbon of this compound, leading to the formation of a hemiaminal intermediate.
-
Iminium Ion Generation: Under acidic conditions, the hemiaminal readily dehydrates to form a resonance-stabilized iminium ion. This step is crucial as it significantly enhances the electrophilicity of the carbon atom involved in the subsequent cyclization.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich indole nucleus of the tryptamine moiety, specifically the C2 position, acts as the nucleophile, attacking the electrophilic iminium ion in a 6-endo-trig cyclization. This is the ring-closing step that forms the new six-membered ring.
-
Deprotonation and Aromatization: A final deprotonation step restores the aromaticity of the indole ring system, yielding the stable tetrahydro-β-carboline product.
Diagram of the Pictet-Spengler Reaction Mechanism
Caption: The reaction mechanism of the Pictet-Spengler reaction with tryptamine and this compound.
Experimental Protocol: Synthesis of 1-(Quinolin-3-ylmethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
This protocol provides a starting point for the synthesis of the target compound. Optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may be necessary to achieve optimal yields.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Tryptamine | ≥98% | Sigma-Aldrich | |
| This compound | Custom Synthesis or Commercial | Ensure purity by NMR | |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Fisher Scientific | Corrosive, handle with care |
| Dichloromethane (DCM) | Anhydrous | Acros Organics | Use a dry solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For neutralization | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | For drying | |
| Silica Gel | 230-400 mesh | For column chromatography | |
| Ethyl Acetate | HPLC Grade | For chromatography | |
| Hexanes | HPLC Grade | For chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tryptamine (1.0 eq). Dissolve the tryptamine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Aldehyde: To the stirred solution, add this compound (1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Acid Catalysis: Slowly add trifluoroacetic acid (TFA) (0.2 eq) to the reaction mixture. Note: The reaction is often exothermic. Add the acid dropwise.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 40 °C for DCM) and monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[7]
Experimental Workflow Diagram
Caption: A typical workflow for the Pictet-Spengler synthesis of a quinoline-substituted tetrahydro-β-carboline.
Characterization of the Product
The purified product should be characterized using standard spectroscopic techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the protons of the tetrahydro-β-carboline and quinoline moieties. The diastereotopic protons of the newly formed piperidine ring will likely appear as complex multiplets. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the tetracyclic core and the quinoline substituent. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the product. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the indole and secondary amine, as well as C=N and C=C stretching of the aromatic rings. |
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | - Inactive catalyst- Decomposition of the aldehyde- Insufficient reaction time or temperature | - Use freshly opened or purified acid catalyst.- Check the stability of the aldehyde under the reaction conditions. Consider milder acids or lower temperatures.- Increase reaction time and/or temperature, while monitoring for decomposition. |
| Formation of Side Products | - Polymerization of the aldehyde- Oxidation of the product | - Add the aldehyde slowly to the reaction mixture.- Ensure the reaction is carried out under an inert atmosphere. |
| Difficult Purification | - Close polarity of starting materials and product- Product instability on silica gel | - Optimize the solvent system for column chromatography.- Consider alternative purification methods such as recrystallization or preparative HPLC. |
| Protonation of Quinoline Nitrogen | The basic nitrogen of the quinoline ring may be protonated by the acid catalyst, potentially deactivating the aromatic system towards electrophilic substitution if it were involved. In this case, the indole is the nucleophile. However, protonation could affect solubility and reactivity. | Use of a milder acid catalyst or a stoichiometric amount of a weaker acid may be beneficial. |
Conclusion
The Pictet-Spengler reaction of this compound with tryptamine represents a powerful strategy for the synthesis of novel and potentially bioactive hybrid molecules. The protocol and guidelines presented herein provide a solid foundation for researchers to explore this promising area of chemical synthesis. Careful optimization and characterization will be key to unlocking the full potential of these unique molecular scaffolds in drug discovery and development.
References
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20675-20698.
- Pictet-Spengler Reaction. (n.d.). NROChemistry.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2020). Molecules, 25(11), 2588.
- A New Efficient Synthetic Methodology for Tetrahydroisoquinoline and Tetrahydro-β-carboline Derivatives Using the Pictet—Spengler Reaction. (2004). Molecular Diversity, 8(4), 427-430.
- Synthesis of quinoline derivatives and its applic
- Pictet-Spengler Reaction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. (2021). Molecules, 26(1), 213.
- Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. (2022). Molecules, 27(19), 6632.
- Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene. (2023).
- The mechanism of the Pictet–Spengler reaction. (n.d.).
- Synthesis of β-carboline deriv
- 2-(Quinolin-8-yl)acetaldehyde | CAS 191228-36-1. (n.d.). Benchchem.
- Photophysical and spectroscopic features of 3,4-dihydro-β-carbolines: a combined experimental and theoretical approach. (2020). Photochemical & Photobiological Sciences, 19(6), 757-768.
- Reactivity Quinoline. (n.d.). Scribd.
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). Molecules, 27(19), 6608.
- Synthesis of quinolin-3-yl-azetidin-2-ones. (n.d.).
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(10), 5196-5221.
- Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols. (2021). Organic & Biomolecular Chemistry, 19(22), 4945-4949.
- 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Deriv
- New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. (2025). Molecules, 30(12), 1234.
- Quinoline synthesis. (1962). U.S.
- Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline. (2021). International Journal of Research and Review, 8(6), 1-10.
- Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. (2022). Chemistry – An Asian Journal, 17(18), e202200552.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(10), 5196-5221.
- 2-(Quinolin-2-YL)acetaldehyde. (n.d.). PubChem.
- Reactions of Aldehydes and Ketones 2. (n.d.). [PDF document].
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Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Synthesis of 2-(quinolin-3-yl)acetaldehyde
Welcome to the technical support center for the synthesis of 2-(quinolin-3-yl)acetaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues that lead to low yields. We will delve into the causality behind experimental choices, providing actionable insights grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis of this compound is resulting in a consistently low yield. What are the primary factors I should investigate?
Low yields in this synthesis are a frequent challenge and typically stem from one of four main areas: the chosen synthetic route, the inherent instability of the aldehyde product, competing side reactions, and losses during product isolation.
Troubleshooting & Optimization Pathway:
-
Re-evaluate Your Synthetic Strategy: Not all routes are created equal. Some methods are inherently lower-yielding or require more stringent control over reaction conditions. See Q2 for a comparison of common strategies.
-
Analyze for Side Products: Before optimizing, understand what is actually happening in your flask. Obtain a crude ¹H NMR or LC-MS of your reaction mixture to identify major byproducts. Common side products include the corresponding carboxylic acid (from over-oxidation), aldol self-condensation products, or unreacted starting material.
-
Assess Product Stability: The acetaldehyde moiety is highly reactive and prone to oxidation, polymerization, and degradation, especially under acidic/basic conditions or on standard silica gel during chromatography.[1][2] Your workup and purification procedure may be the primary source of yield loss.
-
Verify Starting Material Quality: Ensure your precursors are pure and dry. Impurities can poison catalysts or introduce competing reaction pathways.[1]
Q2: What are the most effective synthetic routes for preparing this compound with a focus on maximizing yield?
The choice of synthetic route is the most critical decision for maximizing yield. While several pathways exist, they generally fall into two strategic categories: late-stage formation of the aldehyde from a stable precursor or hydrolysis of a protected aldehyde equivalent.
Comparative Analysis of Synthetic Routes
| Route | Description | Advantages | Disadvantages | Typical Yield Range |
| A: Mild Oxidation of 2-(quinolin-3-yl)ethanol | The alcohol precursor is oxidized using a mild, selective reagent like Dess-Martin periodinane (DMP) or via a Swern oxidation. | Direct, often clean reactions with high conversion. | Requires access to the alcohol precursor; risk of over-oxidation to the carboxylic acid if not controlled. | 60-90% |
| B: Hydrolysis of a Protected Acetal | A more stable precursor, such as 3-(2,2-dimethoxyethyl)quinoline, is synthesized and then hydrolyzed in the final step under mild acidic conditions to reveal the aldehyde. | Protects the sensitive aldehyde functionality until the end, minimizing degradation and side reactions.[3] | Adds steps to the overall synthesis (protection and deprotection). | 75-95% (for deprotection step) |
| C: Homologation of Quinoline-3-carbaldehyde | A one-carbon extension of quinoline-3-carbaldehyde, for example, via the Corey-Fuchs reaction followed by hydrolysis.[3] | Starts from a readily available commercial building block. | Often involves pyrophoric reagents (e.g., n-BuLi) and can have variable yields. | 40-70% (over two steps) |
Recommendation: For the highest and most reliable yield, Route B (Hydrolysis of a Protected Acetal) is often superior for its control over the unstable aldehyde. However, if 2-(quinolin-3-yl)ethanol is readily available, Route A (Mild Oxidation) offers the most direct and efficient pathway.
Visualizing the Recommended Synthetic Pathway (Route A)
Below is a diagram illustrating the direct oxidation approach, which balances efficiency with operational simplicity.
Caption: Workflow for the oxidation of 2-(quinolin-3-yl)ethanol.
Q3: I am using the oxidation of 2-(quinolin-3-yl)ethanol. How can I prevent the formation of the carboxylic acid byproduct and improve my yield?
This is a classic selectivity problem. The key is to use a mild oxidizing agent under strictly controlled, anhydrous conditions. Strong, indiscriminate oxidants like potassium permanganate or chromic acid will inevitably lead to significant over-oxidation.
Troubleshooting & Optimization:
-
Choice of Oxidant:
-
Dess-Martin Periodinane (DMP): Highly reliable, proceeds at room temperature or below, and workup is straightforward. It is often the best first choice.
-
Swern Oxidation (Oxalyl Chloride, DMSO, Triethylamine): Excellent for sensitive substrates but requires cryogenic temperatures (-78 °C) and careful handling of reagents.
-
Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): Effective but involves chromium reagents, which are toxic and require specialized waste disposal.
-
-
Reaction Conditions:
-
Anhydrous is Essential: Water can interfere with many mild oxidation protocols and lead to lower yields. Ensure your solvent (typically dichloromethane, DCM) is anhydrous and the reaction is run under an inert atmosphere (N₂ or Argon).
-
Control Stoichiometry: Use a slight excess of the oxidizing agent (typically 1.1-1.3 equivalents). A large excess increases the risk of side reactions and complicates purification.
-
Temperature Management: Start the reaction at a low temperature (0 °C) and allow it to warm slowly to room temperature. Monitor the reaction closely by TLC. Do not apply heat unless absolutely necessary, as this promotes over-oxidation.[4]
-
Experimental Protocol: Dess-Martin Oxidation of 2-(quinolin-3-yl)ethanol
-
Preparation: To a flame-dried round-bottom flask under an Argon atmosphere, add 2-(quinolin-3-yl)ethanol (1.0 eq) and anhydrous DCM (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Dess-Martin periodinane (1.2 eq) portion-wise over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor its progress every 30 minutes using TLC (staining with potassium permanganate can visualize both the starting alcohol and the product aldehyde). The reaction is typically complete in 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir vigorously for 20 minutes until the organic layer is clear.
-
Workup: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C). The resulting crude product should be used immediately or purified as described in Q4.
Q4: My crude product looks good, but I lose most of it during silica gel column chromatography. Why is this happening and how can I fix it?
This is a very common issue. Standard silica gel is acidic and can act as a catalyst for the degradation, polymerization, or aldol condensation of sensitive aldehydes.[1]
Troubleshooting Your Purification Strategy
Caption: Decision tree for troubleshooting purification losses.
Actionable Steps:
-
Deactivate the Silica Gel: Before running your column, flush the packed silica gel with your starting eluent mixture (e.g., Hexane/Ethyl Acetate) that has been treated with 1-2% triethylamine. This neutralizes the acidic sites on the silica surface.
-
Switch to Alumina: Neutral or basic alumina is often a superior choice for purifying sensitive aldehydes. Always run a test TLC on an alumina plate first to ensure your desired separation is achievable.
-
Work Quickly and Keep it Cold: Do not let the sample sit on the column for an extended period. Run the column efficiently. If possible, perform the chromatography in a cold room or with an ice-water jacket around the column to minimize thermal degradation.
-
Minimize Solvent Exposure: Use rotary evaporation at the lowest possible temperature (<30 °C) to remove the solvent. Do not leave the purified aldehyde on the evaporator or under high vacuum for longer than necessary.
Q5: My purified this compound is unstable and decomposes upon storage. What are the proper storage conditions?
The instability of the final product is a critical consideration. Pure this compound is prone to rapid oxidation from atmospheric oxygen and can polymerize, especially if trace acid or base is present.
Best Practices for Storage:
-
Inert Atmosphere: The product must be stored under an inert atmosphere. Backfill the storage vial with Argon or Nitrogen before sealing.
-
Low Temperature: Store at -20 °C for short-term use (days) and at -80 °C for long-term storage (weeks to months).
-
Purity is Key: Ensure the product is free of solvent and any acidic or basic residues from the workup, as these can catalyze decomposition.
-
Consider a Stable Derivative: If the aldehyde is not needed for immediate use, the most robust solution is to convert it into a more stable derivative. The diethyl or dimethyl acetal is an excellent choice. This can be done by reacting the aldehyde with trimethyl or triethyl orthoformate under acidic catalysis. The acetal is stable to many reaction conditions and can be easily and quantitatively hydrolyzed back to the aldehyde immediately before its next use.
References
-
BenchChem (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
BenchChem (2025). 2-(Quinolin-8-yl)acetaldehyde | CAS 191228-36-1.
-
BenchChem (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
-
BenchChem (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
-
El-Sayed, M. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
-
Mansour, G., et al. (2022). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules.
-
Adler, P., et al. (2014). Diethyl Formylmethylphosphonate as an Acetaldehyde Synthon for Quinoline Synthesis. Synfacts.
-
Wang, Z., et al. (2023). Improvement of Soluble Expression, Stability, and Activity of Acetaldehyde Lyase by Elastin-like Polypeptides Fusion for Acetoin Production from Acetaldehyde. International Journal of Molecular Sciences.
Sources
Technical Support Center: Purification of 2-(quinolin-3-yl)acetaldehyde by Chromatography
Welcome to the technical support center for the chromatographic purification of 2-(quinolin-3-yl)acetaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this reactive aldehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work. Our focus is on explaining the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic purification of this compound. Each issue is presented with potential causes and detailed, step-by-step solutions.
Issue 1: Low or No Recovery of this compound After Column Chromatography
Potential Causes:
-
Degradation on Silica Gel: Aldehydes can be sensitive to the acidic nature of silica gel, leading to decomposition.[1][2] The silica surface can act as a mild Lewis acid, potentially catalyzing side reactions.[1]
-
Irreversible Adsorption: The polar nature of the aldehyde and the quinoline nitrogen may lead to strong, irreversible binding to the stationary phase.
-
Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid, a common impurity found in aldehyde samples.[3] This can be exacerbated by exposure to air during the purification process.
-
Formation of Acetals/Hemiacetals: If an alcohol is used as a solvent in the mobile phase, it can react with the aldehyde on the acidic silica gel surface to form acetals or hemiacetals, complicating the purification.[1]
Solutions:
-
Deactivate the Stationary Phase:
-
Rationale: Neutralizing the acidic sites on the silica gel can prevent acid-catalyzed degradation.
-
Protocol: Before packing the column, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Add 1% triethylamine (v/v) to the slurry and mix thoroughly. Pack the column with this mixture. Additionally, add 0.5-1% triethylamine to your mobile phase to maintain the neutral environment.[1]
-
-
Switch to an Alternative Stationary Phase:
-
Optimize the Mobile Phase:
-
Rationale: The choice of solvent is critical for achieving good separation and elution.[4]
-
Protocol:
-
Begin with a non-polar solvent system, such as hexane/ethyl acetate.[1]
-
Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Avoid alcohol-based solvents if possible.[1] If a more polar solvent is necessary, consider using dichloromethane/methanol or ethyl acetate/methanol, but be mindful of potential acetal formation.[5] A thorough TLC analysis with various solvent systems should be performed to find the optimal conditions.[1]
-
-
-
Consider an Alternative Purification Technique:
-
Rationale: For particularly sensitive aldehydes, non-chromatographic methods can be more effective.
-
Bisulfite Adduct Formation: This technique relies on the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct.[3][6][7][8]
-
Protocol: Dissolve the crude material in a water-miscible solvent like methanol or THF.[6] Add a saturated aqueous solution of sodium bisulfite and shake vigorously.[7][8] The aldehyde adduct will move to the aqueous phase, allowing for separation from non-reactive impurities by extraction with an organic solvent.[6][8] The aldehyde can then be regenerated by basifying the aqueous layer with sodium hydroxide and extracting the pure aldehyde.[3][6][7]
-
-
Issue 2: Presence of Impurities in the Final Product
Potential Causes:
-
Co-elution with Impurities: The chosen mobile phase may not be providing adequate separation between the desired product and impurities.
-
On-Column Reaction/Degradation: The product may be degrading during chromatography, leading to the formation of new impurities.
-
Incomplete Reaction in Synthesis: Starting materials or by-products from the synthesis of the quinoline ring may be present. Common synthetic routes include the Skraup, Doebner-von Miller, and Friedländer syntheses.[9][10][11]
Solutions:
-
Systematic Mobile Phase Optimization:
-
Rationale: A well-optimized mobile phase is key to resolving closely eluting compounds.[12][13]
-
Workflow:
-
Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities. Try combinations of hexane, ethyl acetate, dichloromethane, and acetone.[1]
-
Aim for an Rf value of approximately 0.3 for the desired compound to ensure good separation.[1]
-
Consider using a gradient elution on the column, starting with a less polar mobile phase and gradually increasing the polarity.[13]
-
-
-
Characterize Impurities:
-
Rationale: Identifying the impurities can provide clues about their origin and how to remove them.
-
Techniques: Use techniques like LC-MS and NMR to identify the structure of the impurities. This will help determine if they are starting materials, by-products, or degradation products.
-
-
Pre-Chromatography Workup:
-
Rationale: Removing some impurities before chromatography can simplify the separation.
-
Acid/Base Extraction: If acidic or basic impurities are present, perform a liquid-liquid extraction to remove them.
-
Bisulfite Wash: A quick wash with a sodium bisulfite solution can remove aldehydic impurities if your desired product is not an aldehyde.[6][8]
-
Issue 3: Inconsistent Retention Times and Peak Broadening in HPLC Analysis
Potential Causes:
-
Interaction with Residual Silanols: The basic nitrogen of the quinoline ring can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing.
-
On-Column Degradation: The aldehyde may be unstable under the HPLC conditions.
-
Formation of Schiff Bases: If using an amino-functionalized column, the aldehyde can react to form a Schiff base.[14]
Solutions:
-
Mobile Phase Modification:
-
Rationale: Modifying the mobile phase can suppress unwanted interactions.
-
Recommendations:
-
Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[15] This will protonate the quinoline nitrogen, reducing its interaction with silanols.
-
Ensure the mobile phase is well-buffered if pH control is critical.
-
-
-
Use a Different Column Chemistry:
-
Rationale: Not all columns are created equal.
-
Recommendations:
-
Use an "end-capped" C18 column where the residual silanol groups have been deactivated.
-
Consider a phenyl-hexyl or a polar-embedded group stationary phase that may offer different selectivity for aromatic and polar compounds.
-
-
-
Sample Stability:
-
Rationale: Ensure the sample is not degrading in the autosampler.
-
Recommendations:
-
Keep the sample cool in the autosampler.
-
Analyze the sample promptly after preparation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: For initial attempts, silica gel is the most common choice due to its versatility.[4][16] However, given the potential for acid-catalyzed degradation of aldehydes, it is highly recommended to use silica gel that has been deactivated with a base like triethylamine.[1] If degradation or poor recovery persists, switching to neutral or basic alumina is a logical next step.[1][4]
Q2: How can I prevent the oxidation of my aldehyde during purification and storage?
A2: To minimize oxidation:
-
Keep the compound under an inert atmosphere (nitrogen or argon) as much as possible.
-
Use degassed solvents for chromatography.
-
Store the purified product at low temperatures and under an inert atmosphere.
-
Adding a radical scavenger like butylated hydroxytoluene (BHT) in small amounts during storage can also be effective.
Q3: Is it possible to protect the aldehyde group before chromatography?
A3: Yes, protecting the aldehyde as an acetal is a common strategy.[17][18][19]
-
Protection: The aldehyde can be reacted with ethylene glycol in the presence of an acid catalyst to form a stable cyclic acetal.[17][20] This protecting group is stable to basic and neutral conditions and can be purified by chromatography.[17][21]
-
Deprotection: The acetal can be easily removed by treatment with aqueous acid to regenerate the aldehyde.[17]
Q4: How do I choose the right solvent system for my column?
A4: The ideal solvent system is best determined by preliminary TLC analysis.[1]
-
Workflow for Solvent Selection:
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a solvent system of low polarity, such as 9:1 Hexane:Ethyl Acetate.
-
Gradually increase the polarity of the solvent system (e.g., 4:1, 1:1 Hexane:Ethyl Acetate) until you achieve good separation of the desired spot from impurities, with an Rf value for your product of around 0.3.[1]
-
The solvent system that gives this result on TLC will be a good starting point for your column chromatography.
-
Q5: My compound is UV active. How can I use this to my advantage during purification?
A5: The quinoline ring system is chromophoric and should be visible under UV light (typically at 254 nm).[5]
-
TLC Visualization: This allows you to easily track the progress of your reaction and the separation of your compound on a TLC plate.
-
Column Monitoring: You can monitor the fractions eluting from your column by spotting them on a TLC plate and visualizing them under a UV lamp. This helps in identifying the fractions containing your pure product. For aldehydes, specific stains like 2,4-dinitrophenylhydrazine (DNPH) can also be used for visualization, which forms colored spots with aldehydes and ketones.[5]
Visualizations
Workflow for Troubleshooting Low Recovery
Caption: Troubleshooting workflow for low aldehyde recovery.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Data Presentation
Table 1: Example TLC Solvent Systems for Quinoline Aldehydes and Related Compounds
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Approx. Rf Value | Reference |
| 2-Chloro-3-formyl quinoline derivatives | Silica Gel | Chloroform:Petroleum Ether:Ethyl Acetate (9.5:0.5) | Varies | [5] |
| 2-Methoxyquinoline-3-carbaldehyde | Silica Gel | Petroleum Ether:Ethyl Acetate (85:15) | Not specified | [5] |
| General Aldehydes | Silica Gel | Hexane:Ethyl Acetate or Hexane:Diethyl Ether | Aim for ~0.3 | [1][3] |
Note: The optimal solvent system for this compound must be determined experimentally.
References
-
Workup: Aldehydes - Department of Chemistry: University of Rochester. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. [Link]
-
o-Nitrophenylethylene glycol as photoremovable protective group for aldehydes and ketones: syntheses, scope, and limitations. [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. [Link]
-
Protecting Groups. [Link]
-
Protecting Groups Alcohols and Aldehydes | PDF | Ester - Scribd. [Link]
-
Quinoline-impurities - Pharmaffiliates. [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. [Link]
-
20.11 Protecting Groups of Aldehydes - Chemistry LibreTexts. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
2-(Quinolin-2-YL)acetaldehyde | C11H9NO | CID 1534764 - PubChem. [Link]
-
MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC) - ResearchGate. [Link]
-
Strategies for Method Development and Optimization in HPLC - Drawell. [Link]
-
Synthesis of derivatives of quinoline. - SciSpace. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]
-
Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. - ResearchGate. [Link]
-
Quinoline - Wikipedia. [Link]
-
What compounds are unstable in a silica gel column (chromatography) : r/chemhelp - Reddit. [Link]
-
Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. [Link]
-
Solutions for chromatography and purification - Chemie Brunschwig. [Link]
- Purification of a material containing aldehyde impurities - Google P
-
Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes | Request PDF - ResearchGate. [Link]
-
Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. [Link]
-
(PDF) Antibacterial Evaluation of Novel 2-Aryl-Quinoline -3-Carbaldehyde Derivatives. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Column chromatography. [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. web.uvic.ca [web.uvic.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. Quinoline - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 17. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 18. scribd.com [scribd.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Optimization of reaction conditions for 2-(quinolin-3-yl)acetaldehyde synthesis
Welcome to the technical support center for the synthesis of 2-(quinolin-3-yl)acetaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. Instead of a generic protocol, we will address the common challenges and critical decision points you may encounter during your work, providing expert insights and troubleshooting solutions in a practical question-and-answer format. Our goal is to empower you with the knowledge to not only execute the synthesis but to understand and optimize it.
Overview of Synthetic Strategies
The synthesis of this compound is not a trivial endeavor due to the inherent reactivity and potential instability of the target aldehyde. A successful strategy often involves a multi-step approach where the sensitive aldehyde functionality is generated in the final step from a more stable precursor. The two most common pathways involve either the oxidation of a precursor alcohol or the hydrolysis of a precursor acetal. The quinoline core itself is typically constructed first, often via a Vilsmeier-Haack reaction on an appropriate acetanilide.
Caption: Common synthetic pathways to this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial Vilsmeier-Haack reaction to form 2-chloroquinoline-3-carbaldehyde from acetanilide is giving a low yield and multiple byproducts. How can I optimize this?
A1: This is a very common issue. The Vilsmeier-Haack reaction is powerful but sensitive to stoichiometry and temperature. The goal is a controlled formylation and cyclization.[1]
Causality & Expertise: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile.[2] An excess of the reagent can lead to undesired side reactions on the activated aromatic ring, while insufficient reagent results in incomplete conversion. Temperature control is critical; the reaction is typically exothermic, and allowing it to rise uncontrollably will almost certainly lead to tar formation and a significant drop in yield.
Troubleshooting & Optimization:
-
Reagent Purity: Ensure your DMF is anhydrous and your POCl₃ is fresh. Moisture will quench the Vilsmeier reagent.
-
Controlled Addition: Add the POCl₃ dropwise to the chilled DMF solution (0 °C) under an inert atmosphere (e.g., Nitrogen or Argon). This slow addition is crucial for managing the exotherm.
-
Temperature Management: After forming the reagent, add the acetanilide substrate portion-wise, ensuring the internal temperature does not exceed the recommended range for the specific substrate. The subsequent heating step to drive cyclization should also be carefully controlled.
-
Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is paramount. A typical starting point is a 3:1 ratio of POCl₃ to the acetanilide.
Optimized Reaction Conditions Summary:
| Parameter | Recommended Condition | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) | Acts as both solvent and reagent. |
| Reagents | Phosphorus Oxychloride (POCl₃) | Activates DMF to form the Vilsmeier reagent. |
| Molar Ratio | Acetanilide : POCl₃ : DMF | ~1 : 4 : 10 (as a starting point) |
| Temperature | 0 °C for reagent formation, then heat to 70-80 °C | Controls exotherm and prevents side reactions/tarring.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |
For a detailed protocol, please see the "Experimental Protocols" section below.
Q2: I've successfully synthesized the target aldehyde, but it seems to decompose quickly upon purification or storage. What's happening and how can I prevent it?
A2: The instability of this compound is its primary challenge. Aldehydes, in general, are susceptible to oxidation and polymerization. The electron-withdrawing nature of the quinoline ring can further activate the aldehyde group.
Causality & Expertise: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(quinolin-3-yl)acetic acid, especially if exposed to air. It can also undergo self-condensation (an aldol-type reaction) or polymerization, particularly in the presence of trace acid or base. This is why direct synthesis and isolation are often avoided in favor of a "just-in-time" approach.
Solution: The Stable Precursor Strategy The most robust solution is to synthesize and isolate a stable precursor, such as the corresponding primary alcohol, 2-(quinolin-3-yl)ethanol . This alcohol is significantly more stable, easier to purify by standard column chromatography, and can be stored. You then perform a mild oxidation to generate the aldehyde immediately before it is needed for the next step.
Caption: Just-in-time synthesis workflow to manage aldehyde instability.
Q3: My oxidation of 2-(quinolin-3-yl)ethanol is either incomplete or over-oxidizes to the carboxylic acid. How can I fine-tune this critical step?
A3: This points to an issue with the choice of oxidant or reaction control. For sensitive aldehydes, aggressive oxidants like potassium permanganate or chromic acid are unsuitable. You must use mild, selective reagents.
Causality & Expertise: The key is to use an oxidation system that operates under neutral or near-neutral pH and at controlled temperatures, minimizing the risk of over-oxidation. The two most reliable methods for this transformation are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.[3]
Troubleshooting Different Oxidation Methods:
| Oxidant | Advantages | Common Problems | Troubleshooting Solutions |
| Dess-Martin Periodinane (DMP) | Operates at room temp, neutral pH, simple workup.[3] | Incomplete reaction; DMP is moisture-sensitive. | Use fresh DMP. Ensure stoichiometry is correct (typically 1.1-1.5 eq). Use anhydrous CH₂Cl₂ as the solvent. Monitor closely by TLC. |
| Swern Oxidation | High yields, mild conditions.[3] | Incomplete reaction; formation of side products. | Strict temperature control is non-negotiable. The reaction must be kept at -78 °C (dry ice/acetone bath). Adding the base (e.g., Et₃N) at higher temperatures will cause side reactions. Ensure all reagents and glassware are scrupulously dry. |
| Pyridinium Chlorochromate (PCC) | Relatively inexpensive. | Can be slightly acidic, potentially causing side reactions; chromium waste. | Buffer the reaction with sodium acetate or Celite. Use in anhydrous CH₂Cl₂. |
Our Recommendation: For reliability and ease of use, start with the Dess-Martin Periodinane (DMP) oxidation . It avoids the cryogenic temperatures of the Swern protocol and the chromium waste of PCC. A detailed protocol is provided below.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde
This protocol is adapted from established Vilsmeier-Haack procedures.[2][4]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 equivalents).
-
Reagent Formation: Cool the flask to 0 °C in an ice bath. Add POCl₃ (4 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 10 °C. Stir the resulting pale-yellow solution for an additional 30 minutes at 0 °C.
-
Substrate Addition: Add the desired substituted acetanilide (1 equivalent) portion-wise to the stirred Vilsmeier reagent.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 75 °C in an oil bath for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~200 g for a 10 mmol scale reaction) with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: The product will often precipitate as a solid, which can be collected by vacuum filtration. If it remains in solution, extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from ethanol) or column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 2-(Quinolin-3-yl)ethanol
This protocol is a standard procedure for mild alcohol oxidation.[3]
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-(quinolin-3-yl)ethanol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Oxidant Addition: Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.
-
Reaction: Stir the resulting mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting alcohol by TLC.
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure at low temperature (<30 °C).
-
Usage: The resulting crude this compound should be used immediately in the subsequent reaction without further purification or storage.
References
- US3020280A - Google P
-
ResearchGate . Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. [Link]
-
De Gruyter . Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]
-
PubMed Central . Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Organic Chemistry Portal . Synthesis of quinolines. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . RSC Advances. [Link]
-
ResearchGate . (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]
-
MDPI . Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
ResearchGate . Optimization of the Reaction Conditions for the Synthesis of. [Link]
-
Taylor & Francis Online . A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
ResearchGate . Unusual Spontaneous Oxidation of 2,2'-(Quinolin-2-ylmethylene)bis(1H-indene-1,3(2H)-dione): An Experimental and Theoretical Study of the Mechanism. [Link]
-
ResearchGate . A Novel One-pot Three-step Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives. [Link]
-
ResearchGate . 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]
-
Beilstein Journals . Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. [Link]
-
ResearchGate . 24 questions with answers in QUINOLINES | Science topic. [Link]
-
Organic Chemistry Portal . Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. [Link]
Sources
Common impurities in 2-(quinolin-3-yl)acetaldehyde and their removal
Welcome to the technical support guide for 2-(quinolin-3-yl)acetaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, you will find in-depth FAQs, troubleshooting guides, and validated protocols to ensure the highest purity of your material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of this compound is typically a combination of process-related impurities stemming from its synthesis and degradation products arising from its inherent reactivity.
-
Process-Related Impurities: These depend heavily on the synthetic route. A common precursor is 2-chloroquinoline-3-carbaldehyde, which may be carried through if the conversion is incomplete.[1][2] Similarly, if the acetaldehyde is generated via oxidation of the corresponding alcohol, 2-(quinolin-3-yl)ethanol, this alcohol may remain as a key impurity.[3]
-
Degradation-Related Impurities: Aldehydes are susceptible to certain side reactions. The most prevalent impurities include:
-
2-(quinolin-3-yl)acetic acid: Formed by the air oxidation of the aldehyde group. This is a very common issue with aldehydes.[3]
-
Aldol Condensation Products: Aldehydes can self-condense, especially in the presence of acid or base, leading to the formation of higher molecular weight aldol adducts.[3]
-
Polymers: Over time, aldehydes can polymerize, leading to insoluble or high-molecular-weight materials.
-
The following table summarizes these common impurities and their origins.
| Impurity Name | Structure | Likely Source | Recommended Primary Removal Method |
| 2-(quinolin-3-yl)ethanol | Quinoline-CH₂-CH₂-OH | Incomplete oxidation of the alcohol precursor. | Column Chromatography, Bisulfite Extraction |
| 2-chloroquinoline-3-carbaldehyde | Quinoline(2-Cl)-CHO | Unreacted starting material from Vilsmeier-Haack synthesis routes.[1] | Column Chromatography, Bisulfite Extraction |
| 2-(quinolin-3-yl)acetic acid | Quinoline-CH₂-COOH | Air oxidation of the aldehyde.[3] | Aqueous wash with 10% Sodium Bicarbonate (NaHCO₃).[3] |
| Aldol Adducts | High MW byproducts | Self-condensation of the aldehyde.[3] | Bisulfite Extraction, Column Chromatography |
Q2: What is the most robust and scalable method for purifying this compound?
For aldehydes, purification via the formation of a sodium bisulfite adduct is a classic, highly effective, and scalable technique.[4][5] This method leverages the reversible reaction between the aldehyde's carbonyl group and sodium bisulfite (NaHSO₃) to form a charged, water-soluble adduct.[6] Most organic impurities, such as corresponding alcohols or unreacted precursors that are not aldehydes, do not react and remain in the organic phase, allowing for a simple liquid-liquid extraction-based separation.[5]
The key advantages of this method are:
-
High Selectivity: Reacts specifically with aldehydes and some unhindered ketones.[5][7]
-
Scalability: Uses inexpensive reagents and relies on simple extractions, making it more cost-effective and less labor-intensive for large scales compared to chromatography.[7]
-
Stability: The solid bisulfite adduct is often more stable than the free aldehyde, providing a convenient storage point in a multi-step synthesis.[7]
The aldehyde can be easily regenerated from the aqueous adduct by basification, typically with sodium hydroxide (NaOH).[6][7]
Q3: My compound has a tri-substituted double bond. Can I still use the bisulfite method?
Caution is advised. If your quinoline ring or other parts of the molecule contain sensitive functionalities like tri- or tetra-substituted double bonds, the dissolved sulfur dioxide (SO₂) gas in the acidic bisulfite solution can potentially cause decomposition.[7] In such cases, it is recommended to use a non-polar organic layer like hexanes during the extraction to minimize the solubility of SO₂ in the organic phase.[6]
Q4: How can I confirm the purity of my final this compound product?
A multi-pronged analytical approach is recommended for purity confirmation:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. The purified sample should show a single spot, and comparison with a crude sample will show the disappearance of impurity spots.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. An optimized HPLC method can separate and quantify all process-related and degradation impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The aldehyde proton should be visible as a characteristic singlet or triplet (depending on coupling) around 9-10 ppm. The absence of impurity signals (e.g., the -CH₂OH signals from the alcohol precursor or the broadened -COOH proton of the acid) confirms purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (171.19 g/mol for C₁₁H₉NO).[10][11]
Purification Workflow & Protocols
The following diagram illustrates the general workflow for purifying an aldehyde using the bisulfite adduct method.
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Protocol 1: Removal of Acidic Impurities
This protocol is designed to remove acidic byproducts, primarily 2-(quinolin-3-yl)acetic acid, prior to more comprehensive purification.
Materials:
-
Crude this compound
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, rotary evaporator
Procedure:
-
Dissolve the crude product in an appropriate organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 10% aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual salts.
-
Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the product, now free of acidic impurities.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol provides a detailed procedure for the selective removal of this compound from a mixture of non-aldehyde impurities.[5][7]
Materials:
-
Crude product (pre-washed with NaHCO₃ if necessary)
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bisulfite (NaHSO₃) solution (freshly prepared)
-
Immiscible organic solvent (e.g., 10% Ethyl Acetate in Hexanes)
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Separatory funnel, filter paper (if needed), rotary evaporator
Part A: Adduct Formation and Isolation
-
Dissolve the crude mixture containing the aldehyde in a minimal amount of a water-miscible solvent like methanol or THF.[4][7]
-
Transfer the solution to a separatory funnel and add saturated aqueous sodium bisulfite (approx. 1 mL per 5 mL of the organic solution).
-
Shake the funnel vigorously for at least 30-60 seconds. A white precipitate of the bisulfite adduct may form.[7]
-
Add deionized water (e.g., 25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate/hexanes) and shake again.[7]
-
Allow the layers to separate. The non-aldehyde impurities will be in the top organic layer, while the charged aldehyde-bisulfite adduct will be dissolved in the lower aqueous layer.
-
Carefully drain and collect the lower aqueous layer. The organic layer containing impurities can be discarded or processed separately if desired.
Part B: Regeneration of the Pure Aldehyde
-
Return the collected aqueous layer to the separatory funnel.
-
Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).
-
Add 50% NaOH solution dropwise while shaking and periodically checking the pH of the aqueous layer. Continue adding base until the pH is strongly basic (pH 12-14).[7] This reverses the reaction and regenerates the free aldehyde.
-
Shake the funnel vigorously to extract the liberated aldehyde into the organic layer.
-
Separate the layers and collect the organic phase. Perform a second extraction on the aqueous layer with fresh organic solvent to maximize recovery.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.
Troubleshooting Guide
Even robust protocols can encounter issues. This guide addresses common problems during aldehyde purification.
Caption: Troubleshooting decision tree for aldehyde purification.
References
-
General procedures for the purification of Aldehydes. Chempedia - LookChem. [Link]
-
Workup: Aldehydes. Department of Chemistry: University of Rochester. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications - Organic Process Research & Development. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. NIH - PMC. [Link]
- Purification of a material containing aldehyde impurities.
-
Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. ResearchGate. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Arkivoc. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
-
Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. PubMed. [Link]
-
An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(Quinolin-8-yl)acetaldehyde|CAS 191228-36-1 [benchchem.com]
- 11. 545423-95-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Scaling the Synthesis of 2-(Quinolin-3-yl)acetaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(quinolin-3-yl)acetaldehyde. As a critical intermediate in medicinal chemistry, successful and scalable synthesis of this compound is often hampered by challenges related to its inherent instability and the potential for over-oxidation. This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and validated methodologies.
Synthetic Strategy Overview: From Alcohol to Aldehyde
The most reliable and scalable pathway to this compound involves the mild oxidation of its corresponding primary alcohol, 2-(quinolin-3-yl)ethanol. This precursor is generally more stable and can be synthesized and purified more readily. The critical step, and the focus of this guide, is the selective oxidation of the alcohol to the aldehyde without further oxidation to the corresponding carboxylic acid.
Caption: General synthetic route to this compound.
Recommended Oxidation Protocols
Achieving high yields of the target aldehyde requires oxidation conditions that are mild, selective, and operate under anhydrous conditions to prevent the formation of the aldehyde hydrate, which is readily oxidized further.[1] Two methods stand out for their reliability: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation.
Table 1: Comparison of Recommended Oxidation Methods
| Feature | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Primary Reagents | Dess-Martin Periodinane (DMP) | Dimethyl sulfoxide (DMSO), Oxalyl Chloride, Triethylamine (TEA) |
| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature (20-25 °C) | Cryogenic (-78 °C) |
| Key Advantages | Operationally simple, mild conditions, rapid reaction times, avoids toxic chromium reagents.[2][3] | Cost-effective reagents, volatile byproducts are easily removed, wide functional group tolerance.[4][5] |
| Key Disadvantages | DMP is expensive and can be shock-sensitive (handle with care). | Requires strict cryogenic temperature control; produces toxic CO gas and foul-smelling dimethyl sulfide.[4][6] |
| Workup | Quench with Na₂S₂O₃, basic workup to remove iodinane byproduct.[2] | Quench with base (TEA), aqueous workup. Glassware requires deodorizing with bleach.[6] |
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is often preferred for its operational simplicity and mild conditions. The reaction is typically complete within 0.5 to 2 hours at room temperature.[2]
Materials:
-
2-(quinolin-3-yl)ethanol
-
Dess-Martin Periodinane (DMP, 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 2-(quinolin-3-yl)ethanol (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.
-
Upon completion (disappearance of starting material, typically 1-3 hours), dilute the mixture with DCM.
-
Pour the reaction mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Purify the crude product immediately via flash chromatography on silica gel deactivated with 1% triethylamine.
Protocol 2: Swern Oxidation
This classic method is highly effective and scalable but demands rigorous temperature control. The active oxidizing species is unstable above -60°C.[7]
Materials:
-
Oxalyl Chloride (1.5 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO, 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
2-(quinolin-3-yl)ethanol
-
Anhydrous Triethylamine (TEA, 5.0 equivalents)
Step-by-Step Methodology:
-
Set up a three-neck flask equipped with a thermometer, dropping funnels, and an inert gas inlet.
-
Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the DCM, maintaining the temperature below -70 °C.
-
Add a solution of anhydrous DMSO (3.0 eq) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes. Causality: This step forms the reactive chloro(dimethyl)sulfonium chloride intermediate; adding DMSO too quickly can cause uncontrolled decomposition.[4]
-
Slowly add a solution of 2-(quinolin-3-yl)ethanol (1.0 eq) in DCM. The temperature should be kept below -65 °C. Stir for 30-45 minutes.
-
Add anhydrous triethylamine (5.0 eq) dropwise, keeping the temperature below -65 °C. A thick white precipitate will form. Stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Purify immediately as described in the DMP protocol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Caption: Troubleshooting decision workflow for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to synthesize and store? A: Aliphatic aldehydes, particularly those with an adjacent heteroaromatic ring system, are prone to several decomposition pathways. They are sensitive to air oxidation, can undergo self-condensation (aldol reactions), and may polymerize, especially if trace acid or base is present. The quinoline nitrogen can also influence reactivity. Therefore, synthesis requires mild conditions and the final product should be used immediately or stored under an inert atmosphere at low temperatures.
Q2: My reaction is complete by TLC, but my isolated yield is very low. What happened? A: This is a classic issue related to product instability during workup or purification. The most likely culprits are:
-
Decomposition on Silica Gel: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive aldehydes. Solution: Use silica gel that has been pre-treated (deactivated) with a base like triethylamine (e.g., by flushing the packed column with a solvent system containing 1% TEA).
-
Evaporation Temperature: Concentrating the product solution at elevated temperatures (>30-40 °C) can cause polymerization or decomposition. Solution: Always use a low-temperature water bath for rotary evaporation.
-
Aqueous Workup: Extended contact with aqueous acidic or basic solutions during workup can degrade the product. Solution: Perform extractions quickly and efficiently.
Q3: I see a significant amount of a more polar byproduct that I believe is the carboxylic acid. How can I prevent this? A: Over-oxidation is the primary side reaction.[8] It occurs when the initially formed aldehyde is further oxidized.
-
Root Cause: The presence of water is the most common cause. Water adds to the aldehyde to form a gem-diol (aldehyde hydrate), which is rapidly oxidized to the carboxylic acid.
-
Preventative Measures:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried, and all solvents and reagents are strictly anhydrous.
-
Choice of Oxidant: Use mild, selective reagents like DMP or Swern, which are known to halt the oxidation at the aldehyde stage under anhydrous conditions.[9] Avoid chromium-based reagents or KMnO₄, which readily oxidize primary alcohols to carboxylic acids.[8]
-
Avoid Air Exposure: While less of a factor during the reaction itself, prolonged exposure of the purified aldehyde to air can lead to slow oxidation.
-
Q4: When running the Swern oxidation, the solution turned yellow/brown after adding DMSO and did not proceed correctly. What went wrong? A: This indicates the decomposition of the reactive intermediate, chloro(dimethyl)sulfonium chloride.
-
Root Cause: The internal reaction temperature rose above the stability threshold of approximately -60 °C.[7] This can happen if reagents are added too quickly or if the cooling bath is inefficient.
-
Solution: Maintain a temperature of -78 °C with a well-stirred dry ice/acetone bath. Add all reagents slowly and dropwise via a syringe or addition funnel, carefully monitoring the internal thermometer. The reaction is exothermic, and slow addition is critical for control.
Q5: How can I best purify and store the final product? A:
-
Purification: Flash column chromatography on triethylamine-deactivated silica gel is the recommended method. Use a non-polar solvent system (e.g., hexanes/ethyl acetate) to ensure rapid elution.
-
Storage: this compound is not typically stored for long periods. If storage is necessary, dissolve the purified product in an anhydrous, inert solvent (like toluene or THF), flush the container with argon or nitrogen, seal tightly, and store in a freezer at -20 °C or below. For best results, use the material immediately in the subsequent synthetic step.
References
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Pinnick oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
-
Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Open Science, 7(7), 191568. [Link]
-
Jaware, J., & Borhade, S. (n.d.). QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. IJPPR. Retrieved from [Link]
-
YouTube. (2021). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Swern oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Retrieved from [Link]
-
Chem-Station. (2014). Swern Oxidation. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Swern Oxidation. Retrieved from [Link]
-
Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(7), 191568. [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. Retrieved from [Link]
-
Orgoly. (2021). Pinnick Oxidation. Retrieved from [Link]
-
Amanote Research. (n.d.). Synthesis of 3-(Quinolin-2-Yl)- And. Retrieved from [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & El-hady, O. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Google Patents. (1962). US3020280A - Quinoline synthesis.
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Mphahamele, M. J., Maluleka, M. M., & Tshepe, T. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20561-20590. [Link]
-
National Institutes of Health. (n.d.). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Retrieved from [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & El-hady, O. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. [Link]
-
MDPI. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
- Google Patents. (1974). US3816478A - Purification of a material containing aldehyde impurities.
-
Wikipedia. (2023). Alcohol oxidation. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Quinolin-2-YL)acetaldehyde. Retrieved from [Link]
-
Khan Academy. (2013). Oxidation of aldehydes using Tollens' reagent. Retrieved from [Link]
-
MDPI. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Improvement of Soluble Expression, Stability, and Activity of Acetaldehyde Lyase by Elastin-like Polypeptides Fusion for Acetoin Production from Acetaldehyde. Retrieved from [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
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Frequently Asked Questions (FAQs): Foundational Catalyst Selection
Sources
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- 6. mdpi.com [mdpi.com]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. ethz.ch [ethz.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Impact of solvent choice on 2-(quinolin-3-yl)acetaldehyde synthesis yield
Welcome to the technical support center for the synthesis of 2-(quinolin-3-yl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on how solvent selection critically impacts reaction yield and purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic procedure.
Introduction: The Critical Role of the Solvent
The synthesis of this compound, a valuable intermediate in medicinal chemistry, can be approached through various synthetic routes. A common and effective strategy involves the hydrolysis of a stable precursor, such as a quinolin-3-yl acetal. The choice of solvent in this critical deprotection step, as well as in the preceding steps of quinoline core formation, is paramount. The solvent not only influences reaction rates and equilibrium positions but also plays a crucial role in minimizing side reactions and simplifying product isolation. This guide will delve into the causality behind these solvent effects, providing you with the expertise to optimize your synthesis for higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on solvent-related issues.
Issue 1: Low or No Yield of this compound
Q: I am attempting to synthesize this compound via the hydrolysis of its dimethyl acetal precursor, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
A: Low or no yield in the acetal hydrolysis step is a frequent challenge and can often be attributed to several solvent-related factors.
-
Inadequate Water Content for Hydrolysis: For acid-catalyzed hydrolysis, water is a crucial reagent. Using an anhydrous organic solvent will prevent the reaction from proceeding.
-
Solution: Employ a biphasic solvent system such as a mixture of tetrahydrofuran (THF) and water, or dichloromethane and water. This ensures that both the organic-soluble acetal and the aqueous acid are in intimate contact, facilitating the reaction. For reactions that are sluggish, using a "wet" solvent can also be effective.[1]
-
-
Inappropriate Solvent for the Chosen Catalyst: The effectiveness of the acid catalyst can be highly dependent on the solvent system.
-
Solution: For Lewis acid-mediated deprotections, solvents like dichloromethane are often effective.[1] If you are using a Brønsted acid like trifluoroacetic acid (TFA), a co-solvent that is stable to the acid and can solubilize the starting material is necessary.
-
-
Sub-optimal Temperature: The hydrolysis of stable acetals may require thermal energy to proceed at a reasonable rate.
-
Solution: Gently heating the reaction mixture can significantly accelerate the deprotection. For instance, refluxing in acetone (56°C) can drive the reaction to completion for more stable acetals.[1]
-
-
Product Degradation: Aldehydes can be sensitive and may degrade under harsh reaction conditions.
-
Solution: Consider milder, non-hydrolytic deprotection methods. A highly effective alternative is the use of molecular iodine (I₂) in acetone. This method proceeds under neutral conditions and is compatible with a wide range of sensitive functional groups.[1]
-
Issue 2: Formation of Impurities and Side Products
Q: My reaction mixture shows the presence of significant impurities alongside the desired this compound. How can I minimize their formation?
A: The formation of byproducts is often linked to the reactivity of the aldehyde product and the choice of solvent and reaction conditions.
-
Aldol Condensation: Under basic conditions, the enolizable this compound can undergo self-condensation or react with other carbonyl-containing species. This is a common side reaction in the synthesis of quinolines via methods like the Friedländer synthesis if basic catalysts are used.
-
Solution: If your synthetic route involves steps that use a base, it is crucial to neutralize the reaction mixture promptly during workup. For the final deprotection step, using acidic or neutral conditions will prevent aldol condensation.
-
-
Acetal Formation with Alcoholic Solvents: If you are purifying the aldehyde using column chromatography on silica gel with an alcohol-containing eluent (e.g., methanol in dichloromethane), you risk reforming an acetal or forming a hemiacetal.[2]
-
Solution: Avoid using alcohol-based solvents in your chromatography eluent. A mixture of hexanes and ethyl acetate is a common and effective alternative. To further minimize degradation on silica gel, which can be slightly acidic, consider deactivating the silica by adding a small amount of a non-nucleophilic base like triethylamine to the eluent system.[2]
-
Issue 3: Difficult Product Isolation and Purification
Q: I am struggling to isolate pure this compound from the reaction mixture. What are some best practices for workup and purification?
A: The physicochemical properties of your chosen solvent will directly impact the ease of product isolation.
-
High-Boiling Point Solvents: Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), while sometimes beneficial for reaction rates, can be difficult to remove under reduced pressure.
-
Solution: Whenever possible, opt for lower-boiling point solvents like THF, dichloromethane, or ethyl acetate. If a high-boiling solvent is necessary for the reaction, consider a liquid-liquid extraction to move your product into a more volatile solvent before concentration.
-
-
Emulsion Formation during Workup: Certain solvent combinations can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult.
-
Solution: Adding brine (a saturated aqueous solution of NaCl) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: Which class of solvent is generally best for the synthesis of the quinoline core?
A1: The optimal solvent for forming the quinoline ring system depends on the specific synthetic method employed (e.g., Friedländer, Combes, etc.). However, polar protic solvents like ethanol are often a good starting point, especially for reactions that are catalyzed by acids or bases.[3] Ethanol is also considered a "green" solvent, which is an advantage for sustainable synthesis.[3] For certain multi-component reactions, polar aprotic solvents like DMSO have been shown to be superior to DMF.[4] In some cases, solvent-free conditions have also proven to be highly effective.[5]
Q2: I am considering a Wittig reaction to form the acetaldehyde side chain. What solvents are typically used for this transformation?
A2: The Wittig reaction is commonly performed in aprotic, non-polar, or weakly polar solvents. Tetrahydrofuran (THF) and diethyl ether are the most frequently used solvents for this reaction.[6] These solvents are compatible with the strong bases often used to generate the phosphonium ylide.
Q3: How does solvent polarity affect the yield of this compound?
A3: Solvent polarity can have a profound effect on both the reaction rate and the position of chemical equilibria. For the hydrolysis of an acetal, a solvent system that can stabilize the charged intermediates of the reaction is beneficial. A mixture of a polar aprotic solvent like THF with water provides a good balance of solubilizing the organic substrate while providing the necessary aqueous environment for the hydrolysis to occur.[1]
Q4: Are there any "green" solvent alternatives for this synthesis?
A4: Yes, there is a growing emphasis on the use of environmentally benign solvents in organic synthesis. For many reactions involving quinoline derivatives, ethanol is an excellent green solvent choice due to its low toxicity, biodegradability, and derivation from renewable resources.[7][3] Water can also be a suitable solvent for certain quinoline syntheses, such as some variations of the Friedländer reaction.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetal Hydrolysis
This protocol outlines a general procedure for the deprotection of a this compound dimethyl acetal precursor.
Materials:
-
This compound dimethyl acetal
-
Tetrahydrofuran (THF)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound dimethyl acetal (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Add a catalytic amount of concentrated HCl (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating may be applied if the reaction is sluggish.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a non-alcoholic eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes the general impact of different solvent classes on the key steps in the synthesis of this compound.
| Solvent Class | Representative Solvents | Impact on Quinoline Core Synthesis | Impact on Acetal Hydrolysis | Workup/Purification Considerations |
| Polar Protic | Ethanol, Water | Often promotes acid/base catalyzed cyclizations. "Green" options.[7][3] | Can act as both solvent and reagent with an acid catalyst. | Generally easy to remove. Water can complicate extractions. |
| Polar Aprotic | THF, Acetone, DMF, DMSO | Can increase reaction rates. DMSO may be superior to DMF in some cases.[4] | THF/water mixtures are excellent for hydrolysis.[1] Acetone is ideal for I₂-mediated deprotection.[1] | DMF and DMSO have high boiling points, making them difficult to remove. |
| Non-Polar | Toluene, Hexane | Less common for core synthesis unless under specific catalytic conditions. | Not suitable for aqueous acid hydrolysis. | Good for extraction and chromatography. |
| Halogenated | Dichloromethane (DCM) | Often used for reactions at or below room temperature. | DCM/water biphasic system is effective for hydrolysis.[1] | Volatile and easy to remove, but has environmental concerns. |
Visualizations
Workflow for Troubleshooting Low Yield in Acetal Hydrolysis
Caption: Troubleshooting workflow for low yield in acetal hydrolysis.
Solvent Selection Logic for Synthesis
Caption: Decision tree for solvent selection in key synthetic steps.
References
-
Al-Zoubi, R. M., et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Molecules, 26(15), 4429. [Link]
-
Vaishali, et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Pure and Applied Chemistry. [Link]
-
Le, T. N., et al. (2017). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules, 22(10), 1699. [Link]
-
Gondru, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21953-21975. [Link]
-
Master Organic Chemistry. (2024). Hydrates, Hemiacetals, and Acetals. [Link]
-
Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. [Link]
-
Master Organic Chemistry. (2024). Hydrolysis of acetals to give aldehydes and ketones. [Link]
-
Vaishali, et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. ResearchGate. [Link]
-
Fife, T. H., & Przystas, T. J. (1985). Divalent metal ion catalysis of acetal hydrolysis; effects of oxycarbocation stability and leaving group basicity. Journal of the Chemical Society, Perkin Transactions 2, (2), 141-146. [Link]
-
Wikipedia. (2024). Wittig reaction. [Link]
-
Patil, S. S., Patil, S. V., & Bobade, V. D. (2011). Synthesis of Aminoindolizine and Quinoline Derivatives via Fe (acac) 3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. Synlett, 2011(16), 2379-2383. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of 2-(quinolin-3-yl)acetaldehyde by ¹H and ¹³C NMR: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Quinolines, a class of nitrogen-containing bicyclic aromatic compounds, are privileged scaffolds in medicinal chemistry due to their presence in a wide array of biologically active molecules. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-(quinolin-3-yl)acetaldehyde, a valuable synthetic intermediate.
This document will delve into the expected spectral data for this compound, drawing direct comparisons with structurally related analogs to provide a comprehensive understanding of its electronic and structural characteristics. The causality behind experimental choices and the interpretation of spectral data will be explained to ensure a thorough and practical guide for researchers.
The Structural Uniqueness of this compound
The molecular architecture of this compound, featuring a flexible acetaldehyde moiety attached to the 3-position of the rigid quinoline core, gives rise to a distinct NMR fingerprint. Understanding this fingerprint is crucial for confirming its synthesis and assessing its purity.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For this compound, we can divide the protons into two main regions: the aromatic protons of the quinoline ring and the aliphatic protons of the acetaldehyde side chain.
Predicted ¹H NMR Data for this compound
The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on established principles of NMR spectroscopy and comparison with known compounds.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.9 - 9.1 | s | - |
| H4 | ~8.1 - 8.3 | s | - |
| H5 | ~8.0 - 8.2 | d | ~8.5 |
| H6 | ~7.6 - 7.8 | t | ~7.5 |
| H7 | ~7.8 - 8.0 | t | ~7.5 |
| H8 | ~7.9 - 8.1 | d | ~8.0 |
| -CH₂- | ~3.8 - 4.0 | d | ~2.5 |
| -CHO | ~9.8 - 10.0 | t | ~2.5 |
Comparative ¹H NMR Data of Related Compounds
To substantiate our predictions, let's compare the expected data with the experimental data of quinoline-3-carbaldehyde and acetaldehyde.
| Compound | Proton | Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinoline-3-carbaldehyde | -CHO | 10.22 | s | - |
| H2 | 9.34 | s | - | |
| H4 | 8.60 | s | - | |
| H8 | 8.16 | d | 8.5 | |
| H5 | 7.96 | d | 8.2 | |
| H7 | 7.86 | t | 7.7 | |
| H6 | 7.64 | t | 7.5 | |
| Acetaldehyde | -CHO | 9.79 | q | 2.9 |
| -CH₃ | 2.21 | d | 2.9 |
Analysis and Interpretation:
The introduction of a methylene (-CH₂-) spacer between the quinoline ring and the aldehyde group in this compound is expected to cause an upfield shift for the aldehyde proton (-CHO) compared to quinoline-3-carbaldehyde, moving it closer to the typical range for aliphatic aldehydes.[1][2] The methylene protons themselves will appear as a doublet due to coupling with the aldehyde proton. The protons on the quinoline ring, particularly H2 and H4, will be shifted slightly upfield compared to quinoline-3-carbaldehyde due to the reduced electron-withdrawing effect of the acetaldehyde group compared to a directly conjugated aldehyde.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | ~150 - 152 |
| C3 | ~133 - 135 |
| C4 | ~138 - 140 |
| C4a | ~128 - 130 |
| C5 | ~129 - 131 |
| C6 | ~127 - 129 |
| C7 | ~129 - 131 |
| C8 | ~128 - 130 |
| C8a | ~147 - 149 |
| -CH₂- | ~45 - 50 |
| -CHO | ~198 - 202 |
Comparative ¹³C NMR Data of Related Compounds
| Compound | Carbon | Experimental Chemical Shift (ppm) |
| Quinoline-3-carbaldehyde | -CHO | 190.8 |
| C2 | 150.6 | |
| C3 | 132.8 | |
| C4 | 140.3 | |
| C4a | 128.6 | |
| C5 | 129.5 | |
| C6 | 128.0 | |
| C7 | 129.8 | |
| C8 | 127.1 | |
| C8a | 149.2 | |
| Acetaldehyde | -CHO | 200.5 |
| -CH₃ | 31.3 |
Analysis and Interpretation:
The most significant difference in the ¹³C NMR spectrum of this compound compared to quinoline-3-carbaldehyde will be the presence of a signal for the methylene carbon (-CH₂-) and a downfield shift of the aldehyde carbon (-CHO). The aldehyde carbon in this compound is expected to be more deshielded (further downfield) than in quinoline-3-carbaldehyde because it is no longer directly conjugated with the aromatic ring. Its chemical shift will be closer to that of a typical aliphatic aldehyde.[1] The carbons of the quinoline ring will experience minor shifts due to the change in the electronic nature of the substituent at the 3-position.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra for the characterization of this compound, the following protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons for each resonance.
4. ¹³C NMR Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of the ¹³C isotope.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
5. 2D NMR Experiments (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
COSY will reveal proton-proton coupling networks, helping to assign adjacent protons.
-
HSQC will correlate directly bonded proton and carbon atoms, allowing for definitive carbon assignments based on the proton assignments.
Visualization of Molecular Structure and Key NMR Correlations
The following diagrams illustrate the structure of this compound and the expected key correlations in 2D NMR spectra.
Sources
A Comparative Guide to High-Resolution Mass Spectrometry of 2-(quinolin-3-yl)acetaldehyde for Drug Development and Research
This guide provides an in-depth technical comparison of two leading high-resolution mass spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the analysis of 2-(quinolin-3-yl)acetaldehyde. As a critical intermediate and structural motif in drug discovery, the precise characterization of this molecule is paramount. This document will navigate the analytical considerations, from sample preparation to data interpretation, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific needs.
Introduction: The Significance of this compound Analysis
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. This compound, with its reactive aldehyde functionality, serves as a key building block in the synthesis of more complex drug candidates. Impurities, isomeric variants, or degradation products can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, the ability to unambiguously identify and quantify this compound and its related substances is a critical aspect of drug development and quality control. High-resolution mass spectrometry offers the requisite sensitivity and specificity for this challenge, providing accurate mass measurements that facilitate elemental composition determination and structural elucidation through fragmentation analysis.
Experimental Design: A Head-to-Head Comparison of Q-TOF and Orbitrap Platforms
To provide a comprehensive comparison, we will outline a robust analytical workflow applicable to both Q-TOF and Orbitrap mass spectrometers. This allows for a direct evaluation of their performance characteristics for the analysis of this compound.
Sample Preparation
A standardized sample preparation protocol is crucial for reproducible and comparable results across different platforms. For the analysis of this compound, a simple "dilute-and-shoot" approach is often sufficient, minimizing sample manipulation and potential degradation.
Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Liquid Chromatography (LC) Parameters
Effective chromatographic separation is essential to resolve the target analyte from potential isomers and impurities, and to minimize matrix effects. A reversed-phase separation is well-suited for a moderately polar compound like this compound.
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power and is compatible with a wide range of organic solvents. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A generic gradient suitable for eluting a wide range of small molecules. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources and provides good peak shapes. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical injection volume for LC-MS analysis. |
Ionization Source Comparison: ESI vs. APCI
The choice of ionization source is critical for achieving optimal sensitivity. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules that are already ionized in solution. The basic nitrogen in the quinoline ring is readily protonated in an acidic mobile phase, making ESI an excellent choice for this analyte.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds. It involves a corona discharge that ionizes the mobile phase, which then transfers a proton to the analyte. While potentially less efficient for this pre-protonated molecule, it can be a valuable alternative if matrix effects are severe with ESI.[1]
For this comparative guide, we will proceed with ESI in positive ion mode as the primary ionization technique due to the inherent basicity of the quinoline moiety.
High-Resolution Mass Spectrometry Parameters
The core of this comparison lies in the performance of the Q-TOF and Orbitrap mass analyzers. The following tables outline the recommended starting parameters for each instrument.
Table 1: Q-TOF MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Positive ESI | The basic nitrogen on the quinoline ring is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Sampling Cone | 30 V | Facilitates ion transfer from the source to the mass analyzer. |
| Source Temperature | 120 °C | Aids in desolvation of the ESI droplets. |
| Desolvation Gas Flow | 600 L/hr | Assists in solvent evaporation. |
| Desolvation Temp. | 350 °C | Further aids in complete desolvation. |
| Mass Range | m/z 50-500 | Covers the mass of the precursor ion and its expected fragments. |
| Scan Time | 0.2 s | Provides sufficient data points across the chromatographic peak. |
| Collision Energy (MS/MS) | Ramped 10-40 eV | Allows for the observation of a wide range of fragment ions. |
Table 2: Orbitrap MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Positive ESI | The basic nitrogen on the quinoline ring is readily protonated. |
| Spray Voltage | 3.5 kV | Optimizes the electrospray for stable ion generation. |
| Sheath Gas Flow Rate | 35 (arbitrary units) | Shapes the ESI plume. |
| Aux Gas Flow Rate | 10 (arbitrary units) | Aids in desolvation. |
| Capillary Temp. | 320 °C | Facilitates solvent evaporation. |
| S-Lens RF Level | 50 | Focuses the ion beam into the mass analyzer. |
| Mass Range | m/z 50-500 | Covers the mass of the precursor ion and its expected fragments. |
| Resolution | 70,000 @ m/z 200 | Provides high mass accuracy for confident elemental composition determination. |
| HCD Collision Energy | Stepped 15, 30, 45 eV | Higher-energy Collisional Dissociation provides complementary fragmentation to CID.[2] |
Performance Comparison: Q-TOF vs. Orbitrap
The choice between a Q-TOF and an Orbitrap instrument often depends on the specific analytical requirements of the study. Below is a comparative analysis based on key performance metrics for the analysis of this compound.
Mass Accuracy and Resolution
Both Q-TOF and Orbitrap systems provide high-resolution and accurate mass data, enabling the confident determination of elemental composition.
-
Q-TOF: Typically offers resolution in the range of 40,000 to 60,000 (FWHM) and mass accuracy of < 2 ppm with external calibration. This is generally sufficient for distinguishing this compound from most isobaric interferences.
-
Orbitrap: Can achieve resolutions exceeding 140,000 (FWHM), with routine mass accuracy of < 1 ppm.[3] This ultra-high resolution can be advantageous in complex matrices or when trying to resolve closely related isomers or isotopes.
Table 3: Expected Mass Accuracy and Resolution
| Parameter | Q-TOF | Orbitrap |
| Theoretical [M+H]⁺ | 172.0757 | 172.0757 |
| Expected Mass Accuracy | < 2 ppm | < 1 ppm |
| Expected Resolution | > 40,000 | > 70,000 |
Sensitivity and Dynamic Range
Both platforms offer excellent sensitivity, capable of detecting low levels of this compound.
-
Q-TOF: Known for its wide dynamic range, making it well-suited for quantitative applications where analyte concentrations may vary significantly.
-
Orbitrap: Also possesses a wide dynamic range and excellent sensitivity, particularly at higher resolutions where noise is significantly reduced.
Fragmentation Analysis: Unveiling the Structure
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and for differentiating between isomers. The fragmentation behavior of this compound is expected to be influenced by both the quinoline ring and the acetaldehyde side chain.
Predicted Fragmentation Pathways:
The protonated molecule ([M+H]⁺ at m/z 172.0757) is expected to undergo fragmentation through several key pathways under both Collision-Induced Dissociation (CID) in a Q-TOF and Higher-energy Collisional Dissociation (HCD) in an Orbitrap.[4][5]
-
Loss of CO (Carbon Monoxide): A characteristic fragmentation of aldehydes, leading to a fragment at m/z 144.0811.[6][7]
-
Loss of CHO (Formyl Radical): Another common aldehyde fragmentation, resulting in a fragment at m/z 143.0730.
-
Loss of HCN (Hydrogen Cyanide): A hallmark fragmentation of the quinoline ring system, producing a fragment at m/z 145.0597.
-
Cleavage of the Acetaldehyde Side Chain: This can lead to the formation of the quinolin-3-yl cation at m/z 128.0502.
Diagram 1: Predicted Fragmentation of this compound
Caption: Predicted fragmentation pathways of protonated this compound.
Comparative Fragmentation:
-
Q-TOF (CID): Generally produces information-rich spectra with a good balance of precursor and fragment ions. The lower-energy collisions can be beneficial for preserving weaker bonds and observing larger fragments.
-
Orbitrap (HCD): HCD occurs in a nitrogen-filled cell and typically results in more "high-energy" fragmentation patterns with a greater abundance of lower mass-to-charge ratio fragments.[2] This can be advantageous for generating more extensive fragmentation for library matching and structural elucidation.
Workflow and Data Processing
The overall analytical workflow for both platforms is similar, involving data acquisition, peak detection, and compound identification.
Diagram 2: General HRMS Workflow
Caption: A generalized workflow for the analysis of this compound by LC-HRMS.
Conclusion and Recommendations
Both Q-TOF and Orbitrap HRMS platforms are highly capable of the detailed characterization of this compound. The choice between them should be guided by the specific goals of the analysis.
-
For routine quality control and quantitative applications: A Q-TOF instrument provides a robust and reliable solution with excellent mass accuracy, sensitivity, and a wide dynamic range. Its performance is more than adequate for confirming the identity and purity of this compound in most drug development settings.
-
For in-depth structural elucidation of unknown impurities or isomers in complex matrices: An Orbitrap instrument's superior resolution and complementary HCD fragmentation can provide a significant advantage. The ability to resolve isobaric interferences and generate extensive fragmentation data is invaluable for confident identification of novel compounds.
Ultimately, the optimal choice will depend on the available instrumentation, the complexity of the sample matrix, and the specific questions being addressed in the research or development program. This guide provides the foundational knowledge and experimental framework to make an informed decision and to develop a robust and reliable analytical method for this important synthetic intermediate.
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A Comparative Guide to the Structural Elucidation of 2-(Quinolin-3-yl)acetaldehyde Derivatives: Beyond X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of analytical techniques for the structural characterization of 2-(quinolin-3-yl)acetaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2] While single-crystal X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, this guide places its utility in context with other powerful techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative framework to guide your analytical strategy.
The Central Role of Structure in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with a wide array of therapeutic applications, including antimalarial, anticancer, and antibacterial agents.[1][2][3] The specific arrangement of atoms in this compound derivatives dictates their interaction with biological targets, influencing their efficacy and safety profiles. Therefore, a comprehensive understanding of their structure is a critical step in the drug discovery and development pipeline.[4]
Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction (SC-XRD) provides an unparalleled level of detail, offering precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the crystalline state.[5][6][7][8] This technique is the cornerstone for definitively establishing the absolute stereochemistry of a chiral molecule.
Experimental Workflow for X-ray Crystallography
The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision. The quality of the final structure is intrinsically linked to the quality of the single crystal.
The formation of high-quality single crystals is often the most challenging step.[4] For quinoline derivatives, several techniques can be employed, with the choice of solvent and crystallization conditions being critical.[3]
Detailed Protocol: Slow Evaporation Crystallization
This method is particularly effective for producing high-quality single crystals suitable for X-ray diffraction.[3]
-
Solvent Selection: Begin by screening a range of solvents in which the this compound derivative has moderate solubility. Common choices for quinoline-based compounds include chloroform, ethanol, methanol, and mixtures thereof.[3]
-
Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent or solvent system at a slightly elevated temperature to achieve a near-saturated solution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a perforated lid or parafilm with a few pinholes to allow for the slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Over a period of days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.
-
Harvesting: Once suitable crystals have formed (ideally 0.1-0.3 mm in each dimension), carefully remove them from the mother liquor using a pipette or a small loop.
Causality: The slow rate of evaporation is crucial as it allows the molecules to organize themselves into a well-ordered crystal lattice, minimizing defects. Rapid crystallization often leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal X-ray diffraction.
Diagram: Experimental Workflow for Single-Crystal X-ray Crystallography
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A Comparative Guide to Catalytic Strategies for the Synthesis of 2-(Quinolin-3-yl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(Quinolin-3-yl)acetaldehyde
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities. The substituted acetaldehyde moiety at the 3-position of the quinoline ring serves as a versatile handle for further molecular elaboration, making this compound a key intermediate in the synthesis of complex drug candidates. The efficient and selective synthesis of this molecule is therefore of paramount importance. This guide will explore and compare the primary catalytic strategies to achieve this synthetic goal.
Direct catalytic synthesis of this compound from simple precursors is not well-established. Therefore, this guide will focus on multi-step synthetic pathways where a key transformation is facilitated by a catalyst. We will dissect two primary strategies: a two-step olefination/oxidation sequence and a more direct one-carbon homologation approach.
Strategy 1: Two-Step Synthesis via Olefination and Catalytic Oxidation
This widely applicable strategy involves the initial conversion of a readily available starting material, quinoline-3-carboxaldehyde, into an alkene, followed by the catalytic oxidation of the newly formed double bond to the desired acetaldehyde.
Figure 1: Two-step synthetic route to this compound.
Step 1: Catalytic Olefination of Quinoline-3-carboxaldehyde
The conversion of an aldehyde to an alkene is a cornerstone of organic synthesis. While the Wittig reaction is a classic and reliable method, it is stoichiometric in the phosphonium ylide, which can lead to challenges in purification due to the formation of triphenylphosphine oxide as a byproduct.[1] Consequently, the development of catalytic olefination reactions is a significant area of research.
Catalytic Wittig-Type Reactions:
Recent advancements have led to the development of Wittig reactions that are catalytic in the phosphine.[2][3][4] These systems typically involve the in situ regeneration of the phosphine from the phosphine oxide byproduct using a stoichiometric reductant, such as an organosilane.
Figure 2: Generalized catalytic cycle for a Wittig-type reaction.
Biocatalytic Olefination:
An emerging and environmentally benign approach involves the use of biocatalysts. Engineered myoglobin variants have been shown to catalyze the olefination of aryl aldehydes in the presence of α-diazo esters and a phosphine.[5] This method offers the potential for high selectivity under mild reaction conditions.
Comparative Analysis of Olefination Catalysts:
| Catalyst System | Type | Advantages | Disadvantages | Typical Conditions |
| Stoichiometric Wittig | N/A | Well-established, reliable, predictable stereochemistry. | Stoichiometric phosphine use, difficult byproduct removal. | Strong base (e.g., n-BuLi, NaH), anhydrous THF. |
| Catalytic Wittig | Organocatalytic (phosphine) | Reduced phosphine loading, easier purification.[2] | Requires a stoichiometric reductant (e.g., silane), may require elevated temperatures.[4] | 5-10 mol% phosphine oxide precatalyst, organosilane, base (e.g., DIPEA), toluene, 100 °C.[4] |
| Engineered Myoglobin | Biocatalytic | Green, mild conditions, high potential for enantioselectivity. | Substrate scope may be limited, requires specialized enzyme. | Aqueous buffer, room temperature.[5] |
Step 2: Catalytic Oxidation of 3-Vinylquinoline
The selective oxidation of the vinyl group in 3-vinylquinoline to an acetaldehyde is a critical step. The Wacker-Tsuji oxidation is the preeminent catalytic method for this transformation.
Wacker-Tsuji Oxidation:
This palladium-catalyzed reaction utilizes water as the oxygen source to convert a terminal alkene into a methyl ketone or, in the case of certain substrates and conditions, an aldehyde.[6][7] The reaction is typically carried out with a palladium(II) catalyst and a co-catalyst, often a copper salt, to reoxidize the palladium(0) intermediate, allowing for a catalytic cycle with oxygen as the terminal oxidant.[8]
Figure 4: Proposed catalytic cycle for gold(I)-catalyzed homologation.
Transition Metal-Catalyzed Homologation via C-C Bond Cleavage:
Another innovative approach involves the homologation of aryl ketones via a ligand-promoted Ar-C(O) bond cleavage and subsequent cross-coupling with alkenols, catalyzed by a transition metal. [9]While this method starts from a ketone, it demonstrates the potential for C-C bond activation strategies in homologation.
Comparative Analysis of Homologation Catalysts:
| Catalyst System | Type | Advantages | Disadvantages | Typical Conditions |
| [IPrAu(I)]+ | Homogeneous Metal | Direct conversion, high functional group tolerance. [10] | Requires stoichiometric TMSCHN2, which is toxic and explosive. | Au(I) catalyst (e.g., [IPrAuCl]/AgNTf2), TMSCHN2, solvent (e.g., DME), room temperature. [10] |
| Pd(OAc)2/Ligand | Homogeneous Metal | Novel C-C activation strategy. [9] | Starts from a ketone, not an aldehyde; requires a specific alkenol coupling partner. | Pd(OAc)2, ligand (e.g., dcypt), base (e.g., K3PO4), solvent (e.g., toluene), 120 °C. [9] |
Experimental Protocols
Protocol 1: Synthesis of 3-Vinylquinoline via Catalytic Wittig Reaction
This protocol is adapted from the general procedure for catalytic Wittig reactions. [4]
-
To a dried flask under an inert atmosphere, add 3-methyl-1-phenylphospholane-1-oxide (10 mol%), quinoline-3-carboxaldehyde (1.0 equiv), and the corresponding alkyl halide (1.2 equiv).
-
Add anhydrous toluene and N,N-diisopropylethylamine (DIPEA) (1.5 equiv).
-
Add diphenylsilane (1.5 equiv) dropwise to the mixture.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-vinylquinoline.
Protocol 2: Synthesis of this compound via Wacker-Tsuji Oxidation
This protocol is a general procedure for the Wacker-Tsuji oxidation. [8]
-
To a flask, add 3-vinylquinoline (1.0 equiv), palladium(II) chloride (5 mol%), and copper(I) chloride (1.5 equiv).
-
Add a mixture of N,N-dimethylformamide (DMF) and water (e.g., 7:1 v/v).
-
Inflate a balloon with oxygen and attach it to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through multi-step strategies that employ key catalytic transformations. The two-step olefination/oxidation pathway, particularly with a catalytic Wittig-type reaction followed by a Wacker-Tsuji oxidation, represents a robust and versatile approach. The direct one-carbon homologation strategy, especially using gold catalysis, is a promising and more atom-economical alternative, though it requires the handling of hazardous reagents.
The choice of catalytic system will depend on factors such as substrate scope, scalability, cost, and green chemistry considerations. For instance, biocatalytic olefination offers a highly sustainable option, while the catalytic Wittig reaction provides a practical solution for reducing phosphine waste.
Future research in this area should focus on the development of a direct, one-step catalytic synthesis of this compound from readily available starting materials. This could involve the exploration of novel C-H activation and functionalization strategies on the quinoline core or the development of new catalytic systems for the direct conversion of quinoline-3-carboxaldehyde. The continued advancement in catalyst design will undoubtedly lead to more efficient, selective, and sustainable methods for the synthesis of this important medicinal chemistry building block.
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A Comparative Guide to the Validation of a Synthetic Route for 2-(quinolin-3-yl)acetaldehyde
This guide provides an in-depth validation of a synthetic route to 2-(quinolin-3-yl)acetaldehyde, a crucial intermediate in the synthesis of various pharmacologically active compounds. We will present a primary synthetic methodology, followed by a comparative analysis with alternative routes, supported by experimental data and validation protocols. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis and validation of this key building block.
Introduction: The Significance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] this compound is a valuable intermediate, as the aldehyde functionality serves as a versatile handle for further molecular elaboration, enabling the construction of complex quinoline-based derivatives. The validation of a robust and efficient synthetic route to this compound is therefore of paramount importance to ensure the consistent quality and purity of downstream products in a research and development setting.
Primary Synthetic Route: Swern Oxidation of 2-(quinolin-3-yl)ethanol
Our primary proposed route involves the Swern oxidation of 2-(quinolin-3-yl)ethanol. This method is renowned for its mild reaction conditions and high chemoselectivity, making it an excellent choice for the synthesis of aldehydes without over-oxidation to the corresponding carboxylic acid.[2][3]
Rationale for Route Selection
The Swern oxidation was selected for its numerous advantages:
-
Mild Conditions: The reaction is typically conducted at low temperatures (-78 °C), which helps to minimize side reactions and preserve sensitive functional groups.[4]
-
High Yields: This oxidation protocol is known to provide high yields of the desired aldehyde.
-
Avoidance of Heavy Metals: Unlike other oxidation methods that utilize chromium or manganese reagents, the Swern oxidation is metal-free, simplifying purification and reducing environmental concerns.[3]
-
Substrate Scope: It is compatible with a wide range of functional groups.[2]
Synthetic Workflow
The overall synthetic strategy is depicted below:
Caption: Synthetic workflow for this compound via Swern oxidation.
Experimental Protocol: Swern Oxidation
-
Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO) (2.4 eq.) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 15 minutes.
-
Alcohol Addition: Slowly add a solution of 2-(quinolin-3-yl)ethanol (1.0 eq.) in anhydrous DCM to the reaction mixture. Continue stirring at -78 °C for 1 hour.
-
Base Quench: Add triethylamine (5.0 eq.) to the flask, and allow the reaction to slowly warm to room temperature over 1 hour.
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Comparative Analysis of Alternative Synthetic Routes
To provide a comprehensive evaluation, we will compare the primary route with two plausible alternatives: the Wacker-Tsuji oxidation of 3-vinylquinoline and the ozonolysis of 3-allylquinoline.
Alternative Route 1: Wacker-Tsuji Oxidation of 3-Vinylquinoline
The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that typically converts terminal olefins to methyl ketones.[5][6] However, with the use of specific ligand systems, the regioselectivity can be influenced to favor the formation of the aldehyde.[7][8]
-
Advantages: This is a direct conversion of an alkene to a carbonyl, potentially shortening the synthetic sequence if 3-vinylquinoline is readily available.
-
Disadvantages: Achieving high regioselectivity for the aldehyde over the ketone can be challenging and may require specialized and expensive catalysts.[7] The reaction often requires a co-oxidant, such as CuCl2, which can complicate purification.[9]
Alternative Route 2: Ozonolysis of 3-Allylquinoline
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds.[10][11] The reaction of 3-allylquinoline with ozone, followed by a reductive workup, would yield this compound.
-
Advantages: Ozonolysis is a very general and high-yielding reaction for the cleavage of double bonds.[12]
-
Disadvantages: The generation of ozone requires specialized equipment (an ozone generator). Ozone is a toxic and explosive gas, requiring careful handling.[10] The ozonide intermediate is also potentially explosive.[11]
Performance Comparison
| Parameter | Swern Oxidation | Wacker-Tsuji Oxidation | Ozonolysis |
| Starting Material | 2-(quinolin-3-yl)ethanol | 3-Vinylquinoline | 3-Allylquinoline |
| Typical Yield | 85-95% | 60-80% (aldehyde) | >90% |
| Reagent Toxicity | Low (malodorous byproducts)[2] | Moderate (Palladium, Copper salts) | High (Ozone) |
| Reaction Conditions | Cryogenic (-78 °C) | Mild (room temp. to 80 °C) | Cryogenic (-78 °C) |
| Equipment | Standard laboratory glassware | Standard laboratory glassware | Ozone generator |
| Selectivity | High for aldehyde | Variable (ketone is a common byproduct) | High for cleavage product |
| Scalability | Good | Moderate | Challenging due to safety concerns |
Validation of the Synthetic Product
Rigorous analytical validation is essential to confirm the identity, purity, and quantity of the synthesized this compound. A multi-pronged analytical approach is employed.
Validation Workflow
Caption: Workflow for the analytical validation of this compound.
Analytical Methodologies
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, we expect to see characteristic signals for the aldehyde proton (δ 9.5-10.0 ppm), the methylene protons adjacent to the aldehyde and the quinoline ring, and the aromatic protons of the quinoline moiety.
-
¹³C NMR: Shows the number of different types of carbon atoms. The aldehyde carbon will have a characteristic downfield shift (δ 190-200 ppm).
4.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[13]
-
Expected [M+H]⁺: For C₁₁H₉NO, the expected exact mass is 172.0757.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. A key fragment would likely be the loss of the CHO group.
4.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the final compound.[14] Due to the potential reactivity of aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is often employed to form a stable hydrazone that can be easily detected by UV-Vis spectroscopy.[15][16]
-
Method: A reversed-phase C18 column with a gradient elution of acetonitrile and water is typically used.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the DNPH derivative (around 360 nm).
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Validation Data Summary
| Analytical Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shift (δ) | Aldehyde proton at ~9.8 ppm (t); Methylene protons at ~3.9 ppm (d); Aromatic protons in the range of 7.5-9.0 ppm | Structural Confirmation |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon at ~199 ppm | Structural Confirmation |
| HRMS (ESI+) | m/z | [M+H]⁺ = 172.0757 | Elemental Composition |
| HPLC-UV/DAD | Purity | >98% | Purity Assessment |
| Melting Point | (°C) | To be determined | Physical Characterization |
Conclusion
The Swern oxidation of 2-(quinolin-3-yl)ethanol represents a robust and reliable method for the synthesis of this compound. It offers high yields, mild reaction conditions, and avoids the use of toxic heavy metals, making it a superior choice compared to alternatives such as the Wacker-Tsuji oxidation and ozonolysis, particularly in terms of safety, selectivity, and ease of scale-up. The comprehensive analytical validation workflow, employing NMR, MS, and HPLC, ensures the unambiguous identification and high purity of the final product, providing a solid foundation for its use in subsequent stages of drug discovery and development.
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Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2025). Hydrolysis of acetals to give aldehydes and ketones. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017). Hydrolysis of Acetals Reaction and Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
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JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of 2-(Quinolin-3-yl)acetaldehyde Derivatives
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its rigid structure and opportunities for diverse functionalization have made it a "privileged scaffold," consistently appearing in a wide array of therapeutic agents with a broad spectrum of biological activities. These activities include potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The electronic properties of the quinoline nucleus can be finely tuned through substitution, significantly influencing its pharmacokinetic and pharmacodynamic profiles.
This guide focuses on the biological activities of derivatives of the 2-(quinolin-3-yl)acetaldehyde scaffold. While direct biological evaluations of this compound itself are not extensively reported, its aldehyde functionality serves as a versatile synthetic handle for the creation of a diverse library of derivatives. The most prominent of these are Schiff bases and hydrazones, formed by the condensation of the aldehyde with various amines and hydrazines, respectively. These derivatives have been the subject of numerous studies to explore their therapeutic potential. This document provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of these key derivatives, supported by experimental data from peer-reviewed literature.
Anticancer Activity: A Prominent Therapeutic Avenue
Derivatives of the quinoline-3-carbaldehyde/acetaldehyde framework have demonstrated significant potential as anticancer agents. The primary mechanism often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.
Comparative Cytotoxicity of Quinoline-3-carbaldehyde Hydrazone Derivatives
Hydrazones synthesized from 2-chloroquinoline-3-carbaldehyde have been a particular focus of anticancer research. The introduction of different aromatic and heterocyclic moieties via the hydrazone linkage allows for the systematic exploration of structure-activity relationships (SAR).
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenylhydrazone | MCF-7 (Breast) | 15.2 | Fictional Example |
| 1b | 4-Nitrophenylhydrazone | MCF-7 (Breast) | 8.5 | Fictional Example |
| 1c | 2,4-Dinitrophenylhydrazone | MCF-7 (Breast) | 4.1 | Fictional Example |
| 2a | Benzoylhydrazone | HeLa (Cervical) | 12.8 | Fictional Example |
| 2b | 4-Chlorobenzoylhydrazone | HeLa (Cervical) | 7.3 | Fictional Example |
Note: The data presented in this table is illustrative and based on trends observed in the literature for similar quinoline derivatives. Actual IC50 values can be found in the cited references.
The data consistently shows that the nature of the substituent on the hydrazone moiety plays a critical role in determining the cytotoxic potency. Electron-withdrawing groups, such as nitro groups, on the phenyl ring of the hydrazone (compounds 1b and 1c ) tend to enhance anticancer activity against breast cancer cell lines when compared to the unsubstituted analog (1a ). This suggests that the electronic properties of the distal ring influence the molecule's ability to interact with its biological target.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized quinoline derivatives and incubated for a further 48 hours.
-
MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Proposed Mechanism of Action: Apoptosis Induction
Many quinoline-based anticancer agents exert their effect by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic or extrinsic pathways, involving the activation of caspases, a family of cysteine proteases.
Caption: Proposed intrinsic apoptosis pathway induced by quinoline derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The quinoline scaffold is famously present in several antimicrobial drugs, including the quinolone antibiotics. Derivatives of this compound, particularly Schiff bases, have also been investigated for their potential to inhibit the growth of pathogenic bacteria and fungi.
Comparative Antimicrobial Efficacy of Quinoline-3-carbaldehyde Schiff Base Derivatives
The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Type | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 3a | Aniline Schiff Base | 64 | 128 | >256 | Fictional Example |
| 3b | 4-Chloroaniline Schiff Base | 32 | 64 | 128 | Fictional Example |
| 3c | 4-Hydroxyaniline Schiff Base | 16 | 32 | 64 | Fictional Example |
| 4a | Aminophenol Schiff Base | 16 | 32 | 32 | Fictional Example |
Note: The data presented in this table is illustrative and based on trends observed in the literature for similar quinoline derivatives. Actual MIC values can be found in the cited references.
The results indicate that the antimicrobial spectrum and potency are significantly influenced by the nature of the substituent on the aniline ring of the Schiff base. Halogenation (compound 3b ) and the presence of a hydroxyl group (compound 3c ) on the aniline moiety appear to enhance the antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The presence of a hydroxyl group also seems to confer better antifungal activity against C. albicans.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Proposed Mechanism of Action: Disruption of Cell Wall Synthesis
While the exact mechanisms are still under investigation for many derivatives, a plausible mode of action for quinoline-based antimicrobials is the inhibition of key enzymes involved in the synthesis of the bacterial cell wall, such as peptidoglycan biosynthesis.
A Comparative Guide to the Purity Assessment of Synthesized 2-(Quinolin-3-yl)acetaldehyde
Executive Summary
2-(Quinolin-3-yl)acetaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules. The isomeric purity and overall chemical purity of this building block are critical quality attributes that directly influence the safety, efficacy, and reproducibility of the final drug substance. This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of synthesized this compound. We present an in-depth analysis of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA). By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals to establish a self-validating and scientifically sound purity assessment workflow.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the quality of starting materials and intermediates is non-negotiable. This compound, a key precursor for various therapeutic agents, is no exception. Impurities, which can arise from the synthetic route (e.g., unreacted starting materials, by-products of side reactions, or degradation products), can have far-reaching consequences.[1] They may carry their own toxicity, alter the pharmacological profile of the active pharmaceutical ingredient (API), or interfere with downstream reactions, leading to manufacturing inefficiencies and batch failures. Therefore, a multi-faceted, orthogonal approach to purity analysis is not just a regulatory expectation but a scientific necessity to ensure the integrity of the final drug product.
Synthesis and Anticipated Impurity Profile
A common synthetic route to this compound involves the oxidation of the corresponding alcohol, 2-(quinolin-3-yl)ethanol. This process, while effective, can generate a predictable profile of impurities that a robust analytical strategy must be able to detect and quantify.
Potential Impurities Include:
-
Unreacted Starting Material: Residual 2-(quinolin-3-yl)ethanol.
-
Over-oxidation Product: Quinoline-3-carboxylic acid.
-
By-products: Impurities arising from side reactions inherent to the chosen synthetic pathway.[1][2]
-
Residual Solvents: Solvents used in the reaction and purification steps.
-
Isomeric Impurities: Positional isomers such as 2-(quinolin-2-yl)acetaldehyde or 2-(quinolin-4-yl)acetaldehyde, depending on the specificity of the initial synthetic steps.
Understanding this potential impurity profile is the first step in selecting and developing analytical methods with the appropriate specificity and sensitivity.
A Comparative Analysis of Purity Assessment Methodologies
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using techniques with different separation and detection principles, is the most reliable strategy.
| Technique | Principle | Strengths | Limitations | Primary Use Case |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | High sensitivity for UV-active impurities, excellent for quantification of known and unknown impurities, widely available.[3][4][5] | Requires a chromophore, response factors can vary between analytes, potential for co-elution. | Primary method for purity determination (% area), detection of non-volatile impurities. |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[6][7] | Absolute quantification without the need for a specific reference standard of the impurity, provides structural information.[8][9] | Lower sensitivity compared to HPLC, requires a high-purity internal standard, can be complex to set up and validate. | Orthogonal quantification of the main component, determination of molar purity. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities (e.g., residual solvents), high specificity from mass spectra.[10][11] | Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes like aldehydes.[12][13][14] | Analysis of residual solvents and other volatile organic impurities. |
| Elemental Analysis (EA) | Combustion of the sample to determine the mass fractions of C, H, and N.[15][16] | Provides the empirical formula, which can be compared to the theoretical composition to infer purity.[17][18][19] | Insensitive to impurities with a similar elemental composition to the main compound, provides no information on the nature of the impurities. | A confirmatory check on the overall purity and elemental composition. |
Recommended Orthogonal Workflow for Comprehensive Purity Verification
A robust purity assessment should be a systematic process that leverages the strengths of multiple techniques. The following workflow is recommended for a comprehensive evaluation of synthesized this compound.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(Quinolin-3-YL)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance Beyond the Bench
As a Senior Application Scientist, I understand that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Quinolin-3-YL)acetaldehyde, a compound that, while valuable in synthesis, requires careful handling from acquisition to elimination. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Part 1: Hazard Assessment & Risk Mitigation
Understanding the "why" is paramount to procedural adherence. The hazards of this compound are inferred from its constituent parts: the quinoline ring system and the acetaldehyde functional group.
-
Quinoline Moiety: Quinoline and its derivatives are known for their potential toxicity. They can be irritating to the skin, eyes, and mucous membranes.[1] More significantly, quinoline is classified as a suspected carcinogen and mutagen, and it is toxic to aquatic life with long-lasting effects.[1][2]
-
Acetaldehyde Moiety: The aldehyde group introduces additional hazards. Acetaldehyde itself is an extremely flammable liquid and vapor, a serious eye irritant, and may cause respiratory irritation.[3][4][5] It is also harmful if swallowed and is suspected of causing genetic defects and cancer.[3][4][6]
Therefore, this compound must be treated as a flammable, toxic, irritant, and potential carcinogen/mutagen that poses a significant environmental hazard. All handling and disposal procedures must reflect the severity of these combined risks.
Table 1: Hazard Profile Summary
| Hazard Class | Attributed Moiety | Key Risks |
| Acute Toxicity | Quinoline & Acetaldehyde | Toxic/Harmful if swallowed, Harmful in contact with skin.[2][3][4] |
| Flammability | Acetaldehyde | Potential for being a flammable liquid and vapor.[3][5] |
| Health Hazard | Quinoline & Acetaldehyde | Suspected of causing genetic defects and cancer.[1][2][7] |
| Irritation | Quinoline & Acetaldehyde | Causes serious eye irritation; May cause respiratory irritation; Causes skin irritation.[1][2][3] |
| Environmental | Quinoline | Toxic to aquatic life with long-lasting effects.[2] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound at any stage, including for disposal, the correct PPE is non-negotiable.
-
Hand Protection: Wear nitrile or neoprene gloves tested for chemical resistance. Always check for leaks or tears before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: All handling of waste, especially transfers that could generate vapors, must be conducted inside a certified chemical fume hood to prevent inhalation.[6]
Part 3: Spill Management Protocol
Accidents happen, but a prepared response minimizes risk.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Vapors & Ignition Sources: Ensure the area is well-ventilated (if safe to do so) and eliminate all sources of ignition (e.g., open flames, hot plates, electrical equipment).[3][6]
-
Contain the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect & Package: Carefully scoop the absorbed material into a designated, chemically-resistant container.[8]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Label & Dispose: The container with the spill cleanup material must be labeled as "Hazardous Waste: this compound Spill Debris" and disposed of following the procedures in Part 4.
Part 4: Step-by-Step Disposal Procedure
Direct disposal of this compound down the drain or in regular trash is strictly prohibited.[9] The compound must be managed as a regulated hazardous chemical waste from the moment it is deemed unnecessary.
Workflow for Waste Segregation and Collection
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
